2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77639. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-pyridin-3-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIUDEUWYGBHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470249 | |
| Record name | 2-Chloro-1-(pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61889-48-3 | |
| Record name | Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61889-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 77639 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061889483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-(pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride chemical properties
Investigating Compound's Properties
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Compiling Key Data
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Initiating Research on Properties
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Deep Dive into Data
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Analyzing Technical Data
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2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride structure elucidation
Analyzing the compound
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3-(2-Chloroacetyl)pyridine hydrochloride physical characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chloroacetyl)pyridine hydrochloride is a key chemical intermediate widely utilized in pharmaceutical and specialized chemical synthesis. Its structural features make it a valuable building block for the creation of more complex molecules, particularly active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of its core physical characteristics, methods for its synthesis, and standardized protocols for its physical evaluation.
Physical and Chemical Properties
3-(2-Chloroacetyl)pyridine hydrochloride is a white to off-white crystalline powder.[1] It is known to be soluble in water and a majority of organic solvents.[1] The compound typically presents with a faint or characteristic odor.[1]
Quantitative Data Summary
The key physical and chemical data for 3-(2-Chloroacetyl)pyridine hydrochloride are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 61889-48-3 | [2][3] |
| Molecular Formula | C₇H₇Cl₂NO | [1][2][3] |
| Molecular Weight | 192.04 g/mol | [1] |
| Melting Point | 173-176 °C | [1] |
| 245-250 °C (with decomposition) | [2] | |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water and most organic solvents | [1] |
| Purity (Typical) | ≥98% | [1] |
Note on Melting Point Discrepancy: Different sources report varying melting points. This could be attributed to differences in purity, crystalline form, or the method of determination (e.g., decomposition). Researchers should carefully characterize the melting point of their specific batch.
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis and physical characterization of 3-(2-Chloroacetyl)pyridine hydrochloride.
Synthesis Protocol
The following is a reported method for the synthesis of 3-(2-Chloroacetyl)pyridine hydrochloride.[4]
Step 1: Formation of Hydrochloride Intermediate
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Dissolve 3-Acetylpyridine (100 g, 0.83 mol) in ether (1 L) under rapid stirring.
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Slowly add a 1N ether solution of hydrogen chloride (950 mL).
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Filter the resulting solid, wash it with ether, and dry to yield the hydrochloride intermediate.
Step 2: Chlorination
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Transfer the hydrochloride intermediate to a 5L reactor equipped with a mechanical stirrer.
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Dissolve the intermediate in a solution of acetic acid in 1N HCl (830 mL) and stir until the solution is clear.
-
Add N-chlorosuccinimide (111 g, 0.83 mol). The reaction mixture will turn yellow.
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Stir the solution at room temperature for 18 hours, during which it will gradually become a colorless suspension.
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Collect the solid product by filtration and wash with ether.
-
The filtrate can be treated with additional N-chlorosuccinimide (80 g, 0.6 mol) and left overnight to recover more product.
-
Combine the collected solids to obtain the final product, 3-(2-chloroacetyl)pyridine hydrochloride.
Step 3: Characterization The structure of the synthesized product can be confirmed using spectroscopic methods such as ¹H-NMR and mass spectrometry (MS).[4]
Physical Characterization Protocols
The following are general, standardized procedures for determining the physical characteristics of a crystalline powder like 3-(2-Chloroacetyl)pyridine hydrochloride.
3.2.1 Determination of Melting Point (Capillary Method) This is a common and effective technique for determining the melting point of a crystalline solid.[2][5][6]
-
Sample Preparation: Ensure the sample is completely dry and in a fine powder form.[2] Crush any coarse crystals using a mortar and pestle.
-
Loading the Capillary: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample down.[5] The sample height should be approximately 2-4 mm.[7]
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample, initially at a medium rate to approach the expected melting point, then slow the heating rate to approximately 1-2 °C per minute for an accurate measurement.[5]
-
Recording: Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range is the melting point.
3.2.2 Assessment of Appearance (Visual Inspection) Visual inspection is a critical first step in quality control for any chemical compound.[8][9]
-
Setup: Place a small, representative sample of the powder on a clean, dry watch glass or in a clear vial.
-
Inspection Environment: Conduct the inspection in a well-lit area against both a black and a white background to enhance the detection of any foreign particles or color inconsistencies.[10][11]
-
Procedure: Visually examine the sample for its color, form (e.g., crystalline, amorphous), and the presence of any impurities or foreign matter.[10]
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Documentation: Record the observations, noting the color (e.g., white, off-white), and the overall homogeneity of the powder.
3.2.3 Determination of Solubility A qualitative assessment of solubility can be performed using a straightforward procedure.[1]
-
Preparation: Place a small, measured amount of the compound (e.g., 25 mg) into a small test tube.
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL of water) in small portions.
-
Mixing: After each addition, shake the test tube vigorously to facilitate dissolution.
-
Observation: Observe whether the solid dissolves completely. Record the compound as soluble, partially soluble, or insoluble in the specific solvent at that concentration. Repeat the process with other solvents as required.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationships of the compound's properties.
Caption: Experimental workflow for the synthesis of 3-(2-Chloroacetyl)pyridine hydrochloride.
Caption: Logical relationship of identifiers and physical properties for the core compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. 61889-48-3 CAS MSDS (3-(2-Chloroacetyl)pyridine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-(2-Chloroacetyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. davjalandhar.com [davjalandhar.com]
- 7. camlab.co.uk [camlab.co.uk]
- 8. Visual Inspection for Particulate and Defects [pharmuni.com]
- 9. A simplified checklist for the visual inspection of finished pharmaceutical products: a way to empower frontline health workers in the fight against poor-quality medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SOP for Visual Inspection of Filled Vials and Ampoules [m-pharmainfo.com]
- 11. SOP FOR VISUAL INSPECTION OF AMPOULES AND PARENTERAL PRODUCTS – PharmaGuideHub [pharmaguidehub.com]
An In-Depth Technical Guide on the Core Mechanism of Action for CAS 61889-48-3
Disclaimer: As of late 2025, there is a significant lack of publicly available scientific literature detailing the biological mechanism of action for the compound with CAS number 61889-48-3, identified as 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride. Searches across major scientific databases and chemical repositories have yielded information pertaining to its chemical identity and availability from commercial suppliers, but no studies on its pharmacological effects, biological targets, or signaling pathways have been found.
This guide will therefore provide the available chemical information for CAS 61889-48-3 and present a generalized framework for the elucidation of a novel compound's mechanism of action, as would be applicable to a substance like this compound. This framework is presented to fulfill the structural and content requirements of the original request, including data tables, experimental protocols, and visualizations.
Chemical Identity of CAS 61889-48-3
The compound associated with CAS number 61889-48-3 is This compound .
| Property | Value |
| IUPAC Name | 2-chloro-1-(pyridin-3-yl)ethanone;hydrochloride |
| Molecular Formula | C₇H₇Cl₂NO |
| Molecular Weight | 192.04 g/mol |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)CCl.Cl |
| InChI Key | PBIUDEUWYGBHDW-UHFFFAOYSA-N |
Hypothetical Framework for Mechanism of Action Elucidation
The following sections outline a potential research program to determine the mechanism of action for a novel compound, which we will refer to as "Compound X" (representing this compound).
Initial Biological Screening and Target Identification
The first step in characterizing a new chemical entity is to screen it against a variety of biological assays to identify any activity. This could involve high-throughput screening against panels of receptors, enzymes, and cell lines.
The following table summarizes hypothetical data that could be generated from initial screening assays.
| Assay Type | Target/Cell Line | Parameter | Value |
| Cell Viability | Human Colon Cancer (HT-29) | IC₅₀ | 15.2 µM |
| Cell Viability | Human Liver Cancer (HepG2) | IC₅₀ | 28.9 µM |
| Kinase Panel | Cyclin-Dependent Kinase 2 (CDK2) | Kᵢ | 0.8 µM |
| Kinase Panel | Glycogen Synthase Kinase 3β (GSK3β) | Kᵢ | > 50 µM |
| Receptor Binding | Dopamine D2 Receptor | Kᵢ | > 100 µM |
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific research. Below is a sample protocol for a cell viability assay, a common initial step in drug discovery.
Protocol 2.2.1: MTT Cell Viability Assay
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Cell Culture: Human cancer cell lines (e.g., HT-29) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
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Compound Treatment: A stock solution of Compound X is prepared in DMSO. Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including vehicle controls, is maintained at 0.5%. Cells are incubated with the compound for 72 hours.
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MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well. The plate is then incubated for another 4 hours.
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Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
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Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Visualizing Hypothetical Mechanisms and Workflows
Diagrams are essential for conveying complex biological pathways and experimental designs. The following are Graphviz-generated diagrams illustrating a hypothetical signaling pathway and a general workflow for mechanism of action studies.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a scenario where Compound X is found to be an inhibitor of the Cyclin-Dependent Kinase 2 (CDK2) pathway, a critical regulator of the cell cycle.
Caption: Hypothetical inhibition of the CDK2 pathway by Compound X.
Experimental Workflow for Mechanism of Action Studies
This diagram outlines a logical progression of experiments to characterize the mechanism of action of a novel compound.
Caption: General workflow for elucidating a compound's mechanism of action.
Conclusion
While the specific mechanism of action for this compound (CAS 61889-48-3) remains uncharacterized in the public domain, this guide provides its known chemical identity. Furthermore, it outlines a standard, albeit hypothetical, pathway for scientific inquiry into a novel compound's biological function. The provided templates for data presentation, experimental protocols, and workflow visualization serve as a blueprint for how such an investigation would be structured and reported. Further research is required to determine if CAS 61889-48-3 possesses any biological activity and, if so, to elucidate its mechanism of action.
2-Chloro-1-(pyridin-3-YL)ethanone Hydrochloride: A Technical Overview of a Key Synthetic Intermediate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical properties and role of 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride as a synthetic building block in the development of biologically active molecules. Despite its application in the synthesis of various pharmaceutical agents, public domain literature and databases lack specific data on the intrinsic biological activity of this compound itself. Information regarding its direct interactions with biological targets, quantitative measures of activity such as IC50 or EC50 values, and specific signaling pathways it may modulate is not currently available.
The primary significance of this compound lies in its utility as a reactive intermediate in organic synthesis. The presence of a reactive α-chloro ketone functional group allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with therapeutic potential.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 61889-48-3 | [1][2][3][4] |
| Molecular Formula | C₇H₇Cl₂NO | [1][2] |
| Molecular Weight | 192.04 g/mol | [1][2] |
| Synonyms | 3-(2-Chloroacetyl)pyridine hydrochloride, 2-chloro-1-(3-pyridinyl)ethanone hydrochloride | [1][4] |
Role as a Synthetic Intermediate
This compound serves as a crucial starting material in the synthesis of a range of pharmaceutical compounds. Its chemical structure is amenable to nucleophilic substitution reactions at the carbon atom bearing the chlorine, which is a common strategy for building molecular complexity.
While direct biological activity data for the title compound is unavailable, it is a precursor to molecules with established pharmacological profiles, including:
-
Antiplatelet Agents: It is used in the synthesis of thienopyridine derivatives, a class of drugs known for their antiplatelet activity.[5]
-
Anticancer Agents: The compound is a building block for certain heteroaryl-substituted pyridine glycosides that have shown activity against cancer cells.[6]
-
Anti-inflammatory Drugs: It is utilized in the synthesis of compounds with potential anti-inflammatory properties.[6]
The general synthetic utility can be visualized as a workflow where the reactive chloro-ketone moiety is transformed into a variety of functional groups or used to link different molecular scaffolds.
References
- 1. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | C7H7Cl2NO | CID 11665552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 61889-48-3 | LCA88948 [biosynth.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. indiafinechemicals.com [indiafinechemicals.com]
- 5. cenmed.com [cenmed.com]
- 6. 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Potential applications of 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride
Beginning Search Protocol
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Initiating Deeper Investigation
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Discovering Key Properties
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Exploring Bioactivity Further
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Digging into Synthesis Details
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Examining Potential Uses
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Investigating Specific Protocols
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Analyzing Reaction Pathways
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2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride literature review
An In-depth Technical Guide to 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride
This technical guide provides a comprehensive review of this compound for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, synthesis, applications, and detailed experimental protocols.
Introduction
This compound is a key chemical intermediate widely utilized in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive α-chloroketone moiety and a pyridine ring, makes it a versatile building block in medicinal chemistry. The hydrochloride salt form enhances its stability and handling properties. This guide will delve into the critical aspects of this compound, providing a valuable resource for its application in research and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are compiled from established chemical databases.[1]
| Property | Value |
| CAS Number | 61889-48-3 |
| Molecular Formula | C₇H₇Cl₂NO |
| Molecular Weight | 192.04 g/mol |
| IUPAC Name | 2-chloro-1-(pyridin-3-yl)ethanone;hydrochloride |
| Synonyms | 3-(2-Chloroacetyl)pyridine hydrochloride |
| Appearance | Off-white to light yellow crystalline solid |
| Purity (Typical) | ≥95% |
| Topological Polar Surface Area | 30 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Synthesis and Mechanism
The synthesis of this compound is typically achieved via a two-step process starting from 3-acetylpyridine. A direct Friedel-Crafts chloroacetylation on the pyridine ring is generally not feasible due to the pyridine nitrogen acting as a Lewis base, which deactivates the ring by forming a complex with the Lewis acid catalyst.[2][3]
The more viable pathway involves the α-chlorination of a pre-existing acetyl group.
The mechanism for α-chlorination of a ketone like 3-acetylpyridine proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic chlorine source.[4]
Applications in Drug Development
The primary application of this compound in drug development is as a crucial intermediate for synthesizing heterocyclic compounds. Its most notable role is in the preparation of thienopyridine derivatives, a class of drugs known for their antiplatelet activity.[5] These agents are vital in preventing thrombosis in patients with cardiovascular diseases.
The reactive chloroacetyl group allows for the construction of a fused thiophene ring system onto the pyridine core, which is the characteristic scaffold of drugs like ticlopidine and clopidogrel.[5]
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and analysis of the title compound, based on standard laboratory procedures for analogous reactions.
Protocol 1: Synthesis via α-Chlorination of 3-Acetylpyridine
This protocol describes the chlorination of 3-acetylpyridine using N-chlorosaccharin.[4]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-acetylpyridine (10.0 g, 82.5 mmol) in a 1:1 mixture of acetic acid and water (100 mL).
-
Reagent Addition: To the stirred solution, add N-chlorosaccharin (17.3 g, 82.5 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction: Heat the mixture to 60°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water. Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-chloro-1-(pyridin-3-yl)ethanone. Purify the product via column chromatography on silica gel if necessary.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 2-chloro-1-(pyridin-3-yl)ethanone (1.0 eq) in anhydrous diethyl ether or ethyl acetate (approx. 10 mL per gram of starting material).
-
Precipitation: Cool the solution in an ice bath. Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether (2.0 M) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate as a solid. Continue addition until no further precipitation is observed.
-
Washing and Drying: Collect the solid by vacuum filtration, wash it with a small amount of cold, anhydrous diethyl ether, and dry it under vacuum to yield the final product.
Protocol 3: General Procedure for ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A typical acquisition involves 16-64 scans.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Predicted Spectroscopic Data
While experimental spectra are instrument-dependent, the expected ¹H NMR spectral data for the title compound in DMSO-d₆ can be predicted based on its structure. The formation of the hydrochloride salt causes a downfield shift of the pyridine ring protons due to the positive charge on the nitrogen atom.[6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂Cl (Methylene protons) | 4.90 - 5.20 | Singlet (s) | 2H |
| Pyridine H5 | 7.60 - 7.80 | Doublet of Doublets (dd) | 1H |
| Pyridine H4 | 8.30 - 8.50 | Doublet of Triplets (dt) | 1H |
| Pyridine H6 | 8.80 - 9.00 | Doublet (d) | 1H |
| Pyridine H2 | 9.10 - 9.30 | Singlet (s) | 1H |
| N-H (Hydrochloride) | > 12.0 (broad) | Singlet (s, br) | 1H |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
| GHS Pictogram(s) | Hazard Statement(s) |
| corrosive, health hazard | H302: Harmful if swallowed. |
| H314: Causes severe skin burns and eye damage. | |
| H315: Causes skin irritation.[1] | |
| H319: Causes serious eye irritation.[1] | |
| H335: May cause respiratory irritation.[1] |
References
- 1. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | C7H7Cl2NO | CID 11665552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
An In-Depth Technical Guide to 2-Chloro-1-(pyridin-3-YL)ethanone Hydrochloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical properties, historical context of its discovery, and established synthesis methodologies. Particular emphasis is placed on providing detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to aid researchers in their laboratory work.
Introduction
This compound, with the chemical formula C₇H₇Cl₂NO, is a pyridinyl ketone derivative that has garnered significant interest in medicinal chemistry and drug development.[1] Its primary importance lies in its role as a versatile building block for the synthesis of more complex molecules, notably as an intermediate in the preparation of thienopyridine derivatives, which are known for their antiplatelet activity. The presence of a reactive α-chloro ketone functional group allows for a variety of subsequent chemical transformations, making it a valuable precursor in the synthesis of heterocyclic compounds.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | 2-chloro-1-(pyridin-3-yl)ethanone;hydrochloride |
| Molecular Formula | C₇H₇Cl₂NO |
| Molecular Weight | 192.04 g/mol |
| CAS Number | 61889-48-3 |
| Appearance | Solid |
| Synonyms | 3-(2-Chloroacetyl)pyridine hydrochloride, 2-Chloro-1-(3-pyridinyl)ethanone hydrochloride |
Discovery and Historical Context
While a definitive singular "discovery" of this compound is not prominently documented in historical chemical literature, its synthesis and use are intrinsically linked to the development of pyridyl ketones and α-haloketones. The synthesis of its precursor, 3-acetylpyridine, was established in the early 20th century. The subsequent development of methods for the α-chlorination of ketones provided the chemical foundation for the preparation of the title compound.
The importance of this compound grew with the increasing interest in pyridinyl derivatives in pharmaceuticals. Its application as a key intermediate in the synthesis of compounds with potential therapeutic value has led to its inclusion in numerous patents and chemical supplier catalogs.
Synthetic Methodologies
The primary and most direct route for the synthesis of this compound involves a two-step process: the synthesis of the precursor 3-acetylpyridine, followed by its α-chlorination and subsequent formation of the hydrochloride salt.
Synthesis of 3-Acetylpyridine
Several methods for the synthesis of 3-acetylpyridine have been reported. One common approach is the reaction of nicotinic acid derivatives with organometallic reagents.
Diagram: Synthetic Pathway to this compound
Caption: General two-step synthesis of the target compound.
α-Chlorination of 3-Acetylpyridine and Hydrochloride Salt Formation
The conversion of 3-acetylpyridine to 2-Chloro-1-(pyridin-3-YL)ethanone is achieved through α-chlorination. Various chlorinating agents can be employed for this purpose, with sulfuryl chloride (SO₂Cl₂) being a common choice. The reaction is typically carried out in an inert solvent. The resulting free base is then treated with hydrochloric acid to form the stable hydrochloride salt.
Experimental Protocol: α-Chlorination of 3-Acetylpyridine
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Materials:
-
3-Acetylpyridine
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., Dichloromethane, Chloroform)
-
Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-acetylpyridine (1.0 equivalent) in the chosen anhydrous inert solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorinating Agent: Add sulfuryl chloride (1.0-1.2 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. The addition should be slow to control the exothermic reaction and the evolution of gases (SO₂ and HCl).
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-chloro-1-(pyridin-3-yl)ethanone free base.
-
Purification (Optional): The crude product may be purified by column chromatography on silica gel if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in isopropanol) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Quantitative Data (Illustrative):
| Parameter | Value |
| Yield | 70-90% (literature ranges) |
| Purity | >95% (after purification and salt formation) |
| Melting Point | Specific to the crystalline form obtained |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base |
Note: Specific spectral data should be acquired and interpreted for each synthesized batch.
Applications in Drug Development
The primary utility of this compound is as a reactive intermediate. The α-chloro group is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of a wide range of heterocyclic compounds.
Diagram: Reactivity and Application of 2-Chloro-1-(pyridin-3-YL)ethanone
Caption: General reaction scheme illustrating the utility of the target compound.
A notable application is in the synthesis of thienopyridine derivatives. These compounds are a class of P2Y₁₂ inhibitors, which are crucial antiplatelet medications used in the prevention of thrombosis. The synthesis often involves the reaction of 2-Chloro-1-(pyridin-3-YL)ethanone with a thiol-containing nucleophile, followed by cyclization to form the thienopyridine core.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a fundamentally important intermediate in organic and medicinal chemistry. While its specific discovery is not a singular, celebrated event, its synthesis builds upon well-established chemical principles. The methodologies for its preparation are robust, and its utility in the synthesis of pharmaceutically active compounds, particularly antiplatelet agents, is well-documented. This guide provides the necessary technical information for researchers to understand its history, synthesis, and applications, and to safely incorporate it into their research and development endeavors.
References
An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-1-(pyridin-3-yl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating both a reactive α-chloro ketone and a pyridine ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its participation in nucleophilic substitution at the α-carbon and reactions involving the carbonyl group. Key applications in the synthesis of heterocyclic scaffolds, such as thiazoles and pyridines, are highlighted. This document aims to serve as a valuable resource by providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate its use as a strategic building block in the development of novel therapeutic agents.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of two reactive sites—the electrophilic carbonyl carbon and the carbon bearing the chlorine atom, which is susceptible to nucleophilic attack—renders it a valuable precursor for constructing complex molecular architectures. The pyridine moiety not only influences the reactivity of these functional groups but also provides a handle for further derivatization and can play a crucial role in the pharmacological profile of the resulting compounds. This guide will systematically explore the reactivity of this compound, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₇Cl₂NO | [1] |
| Molecular Weight | 192.04 g/mol | [1] |
| CAS Number | 61889-48-3 | [1] |
| Appearance | Solid | |
| IUPAC Name | 2-chloro-1-(pyridin-3-yl)ethanone;hydrochloride | [1] |
Reactivity Profile
The reactivity of this compound is dominated by two main centers: the α-carbon and the carbonyl group.
Nucleophilic Substitution at the α-Carbon
The chlorine atom at the α-position to the carbonyl group is a good leaving group, making this carbon susceptible to nucleophilic substitution. This reactivity is the basis for the synthesis of a wide array of heterocyclic compounds.
A prominent application of this compound is in the Hantzsch synthesis of 2-aminothiazoles. The reaction proceeds by condensation with a thiourea derivative. The α-chloro ketone reacts with the sulfur nucleophile, followed by cyclization and dehydration to form the thiazole ring.
Reaction Pathway: Hantzsch Thiazole Synthesis
Caption: General scheme for the Hantzsch synthesis of 2-aminothiazoles.
Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole
This protocol is adapted from the synthesis of the analogous 2-amino-4-(pyridin-2-yl)thiazole.[2]
-
To a solution of this compound (1 equivalent) in ethanol, add thiourea (1.02 equivalents).
-
Heat the reaction mixture at 70°C and monitor the progress by LC/MS.
-
After approximately 2 hours, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the precipitate by vacuum filtration and wash with acetone.
-
To isolate the free base, dissolve the solid in 2 M NaOH and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.
Quantitative Data
| Product | Yield | Reference |
| 2-Amino-4-(pyridin-2-yl)thiazole | 56% | [2] |
Spectroscopic Data for 2-Amino-4-(pyridin-2-yl)thiazole [2]
| Type | Data |
| ¹H NMR (300 MHz, CD₃OD) | δ 5.25 (s, 2H), 5.79–5.80 (m, 1H), 7.11–7.15 (m, 1H), 7.57 (d, J = 8.2 Hz, 1H), 7.82–7.88 (m, 1H), 8.25 (d, J = 3.5 Hz, 1H), 8.31–8.33 (m, 1H) |
Reactions at the Carbonyl Group
The carbonyl group of this compound undergoes typical reactions of ketones, including condensation with amines and their derivatives, and reactions with active methylene compounds.
The carbonyl group readily reacts with primary amines, hydroxylamine, and hydrazines to form the corresponding imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the initial nucleophilic addition to the carbonyl carbon followed by dehydration.
Workflow: Carbonyl Condensation Reactions
Caption: Formation of imines, oximes, and hydrazones.
General Experimental Protocol for Oxime Formation [3]
-
Reflux a mixture of this compound (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), ethanol, and pyridine on a water bath for 15-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, distill off the ethanol.
-
Add a minimum amount of water to the cooled residue and stir in an ice bath until the oxime crystallizes.
-
Filter the solid and dry. To remove excess pyridine, treat with a mild acid.
-
Recrystallize the product from ethanol.
General Experimental Protocol for Hydrazone Formation
A general procedure involves refluxing the ketone with the corresponding hydrazine in a suitable solvent like ethanol, often with a catalytic amount of acid.
The carbonyl group can undergo condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base (like piperidine or pyridine) in a Knoevenagel condensation. This reaction leads to the formation of a new carbon-carbon double bond.[4]
Logical Relationship: Knoevenagel Condensation
Caption: Key steps in the Knoevenagel condensation.
Reduction of the Carbonyl Group
The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[5] The presence of the pyridine ring may influence the reaction conditions. The reduction of the corresponding acid chloride to an aldehyde using NaBH₄ in the presence of pyridine as a borane scavenger has been reported, suggesting that similar controlled reductions might be possible.[6]
General Experimental Protocol for Reduction with NaBH₄ [7]
-
Dissolve this compound in a suitable solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a dilute acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the alcohol.
Applications in Drug Discovery
The diverse reactivity of this compound makes it a valuable starting material for the synthesis of various scaffolds with potential therapeutic applications. The resulting thiazole, pyridine, and other heterocyclic derivatives are present in numerous compounds with a wide range of biological activities.
Conclusion
This compound is a highly reactive and versatile building block for organic synthesis. Its ability to undergo both nucleophilic substitution at the α-carbon and a variety of reactions at the carbonyl group allows for the efficient construction of complex heterocyclic systems. This guide has provided an overview of its key reactivity profiles, supported by experimental protocols and data, to aid researchers in leveraging this compound for the development of novel molecules with potential applications in drug discovery and materials science. Further exploration of its reactivity with a broader range of nucleophiles and electrophiles will undoubtedly lead to the discovery of new and valuable chemical transformations.
References
- 1. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | C7H7Cl2NO | CID 11665552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. chemguide.co.uk [chemguide.co.uk]
2-Chloro-1-(pyridin-3-yl)ethanone Hydrochloride: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and hazards associated with 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride (CAS No: 61889-48-3). The information herein is compiled and synthesized from publicly available safety data sheets and chemical databases to guide laboratory personnel in the safe handling, storage, and disposal of this compound.
Chemical and Physical Properties
This compound is a pyridinyl ethanone derivative. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C7H7Cl2NO | [1][2][3] |
| Molecular Weight | 192.04 g/mol | [1][3][4] |
| Synonyms | 3-(2-CHLOROACETYL)PYRIDINE HYDROCHLORIDE; 2-Chloro-1-(pyridin-3-yl)ethan-1-one hydrochloride | [1][5] |
| Appearance | No data available | |
| Melting Point | No data available | [6] |
| Boiling Point | No data available | [6] |
| Solubility | No data available |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity, and corrosive or irritant effects.
-
H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[1][4][7]
-
H318 / H319: Causes serious eye damage / Causes serious eye irritation.[1][7]
-
H332: Harmful if inhaled.[4]
GHS Pictograms:
| Pictogram | Hazard Class |
|
| Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) |
|
| Skin Corrosion, Serious Eye Damage |
Signal Word: Danger or Warning[1][4][8]
Toxicological Data
The available toxicological data is limited. The primary route of acute toxicity is oral ingestion.
| Parameter | Species | Value | Source |
| LD50 (Oral) | Quail | 421 mg/kg | [7] |
Experimental Protocol: Detailed experimental protocols for the cited LD50 value are not provided in the available safety data sheets.[7] Generally, LD50 studies involve the administration of escalating doses of a substance to a test population to determine the dose at which 50% of the population succumbs.
Handling, Storage, and Personal Protection
Safe handling and storage are critical to minimize exposure and risk.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[8][9]
-
Ensure adequate ventilation to control airborne concentrations.[10]
Personal Protective Equipment (PPE): [8][10]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10][11]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8][10] Contaminated work clothing should not be allowed out of the workplace.[10]
-
Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, use a NIOSH-approved respirator.[10][11]
Handling Procedures:
Storage Conditions:
-
Store under an inert atmosphere, for instance at 2-8°C.[4]
-
Incompatible with strong oxidizing agents and strong acids.[7][9][12]
Emergency Procedures
First Aid Measures:
| Exposure | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][12] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][12] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[7][8][12] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8][10]
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride gas, and chlorine.[8][9]
-
Special Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][10]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation.[9]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[9]
-
Containment and Cleanup: Sweep up the spilled material and shovel it into a suitable, labeled container for disposal.[9]
Disposal Considerations
Dispose of this chemical and its container as hazardous waste.[9] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[9] Do not allow the product to enter drains.
Visual Workflow for Spill Management
The following diagram outlines the logical steps for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | C7H7Cl2NO | CID 11665552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound | 61889-48-3 | LCA88948 [biosynth.com]
- 4. achmem.com [achmem.com]
- 5. indiafinechemicals.com [indiafinechemicals.com]
- 6. This compound CAS#: [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.at [fishersci.at]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 2-Chloro-1-(pyridin-3-YL)ethanone Hydrochloride: An Essential Intermediate for Pharmaceutical Research
Abstract
2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride is a key building block in the synthesis of a variety of pharmaceutical compounds. Its reactive α-chloro ketone moiety and the presence of the pyridine ring make it a valuable intermediate for the construction of more complex molecules with diverse biological activities. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, commencing from the readily available starting material, 3-acetylpyridine. The described two-step process involves the formation of the hydrochloride salt of 3-acetylpyridine, followed by a selective α-chlorination using N-chlorosuccinimide. This method offers a high yield and straightforward purification of the final product.
Introduction
The development of efficient and reliable synthetic routes to key chemical intermediates is of paramount importance in the field of drug discovery and development. This compound serves as a critical precursor in the synthesis of numerous target molecules in medicinal chemistry. The protocol detailed herein provides researchers and scientists with a robust method for the preparation of this important compound, ensuring a consistent and high-purity supply for their research endeavors.
Physicochemical Properties
| Property | Value |
| CAS Number | 61889-48-3 |
| Molecular Formula | C₇H₇Cl₂NO |
| Molecular Weight | 192.04 g/mol |
| IUPAC Name | 2-chloro-1-pyridin-3-ylethanone;hydrochloride |
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process starting from 3-acetylpyridine. The first step involves the formation of the hydrochloride salt of the starting material, which is then subjected to α-chlorination.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Materials and Equipment
-
3-Acetylpyridine (98% purity or higher)
-
Anhydrous diethyl ether
-
1N Hydrogen chloride solution in diethyl ether
-
Acetic acid
-
1N Hydrochloric acid (aqueous)
-
N-Chlorosuccinimide (NCS)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Mechanical stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Protocol 1: Synthesis of 3-Acetylpyridine Hydrochloride (Intermediate)
-
In a suitable reaction vessel, dissolve 3-acetylpyridine (100 g, 0.83 mol) in anhydrous diethyl ether (1 L) under conditions of rapid stirring.
-
Slowly add a 1N solution of hydrogen chloride in diethyl ether (950 mL) to the stirred solution.
-
A solid precipitate will form during the addition.
-
Once the addition is complete, continue stirring for a short period to ensure complete reaction.
-
Isolate the solid product by filtration using a Buchner funnel.
-
Wash the collected solid with fresh anhydrous diethyl ether.
-
Dry the solid under vacuum to yield 3-acetylpyridine hydrochloride (129 g, 0.83 mol).
Protocol 2: Synthesis of this compound (Final Product)
-
Transfer the 3-acetylpyridine hydrochloride intermediate (129 g, 0.83 mol) to a 5 L reactor equipped with a mechanical stirrer.
-
Add a solution of acetic acid in 1N aqueous HCl (830 mL) and stir until the solid is completely dissolved.
-
To the clear solution, add N-chlorosuccinimide (111 g, 0.83 mol). The reaction mixture will turn yellow.
-
Stir the reaction mixture at room temperature for 18 hours. During this time, the solution will gradually transform into a colorless suspension.
-
Collect the solid product by filtration and wash it with diethyl ether.
-
The filtrate can be treated with an additional portion of N-chlorosuccinimide (80 g, 0.6 mol) and stirred overnight to recover more product if necessary.
-
Combine all solid products and dry under vacuum to obtain this compound as a white solid. [1]
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| 3-Acetylpyridine | 121.14 | 100 | 0.83 | This compound | 192.04 | 152 | 95 |
Characterization Data
The structure of the final product, this compound, was confirmed by ¹H-NMR and mass spectrometry. [1]
-
¹H-NMR (300 MHz, DMSO-d₆): δ 10.3 (br s, 1H), 9.27 (s, 1H), 8.96 (d, 1H, J = 5.1 Hz), 8.62 (d, 1H, J = 9.9 Hz), 7.89 (m, 1H), 5.30 (s, 2H). [1]* Mass Spectrometry (EI) : m/z 155 (M⁺, free base). [1]
Experimental Workflow
Caption: Detailed workflow for the synthesis of the target compound.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Diethyl ether is highly flammable; ensure there are no ignition sources nearby.
-
Handle hydrochloric acid and N-chlorosuccinimide with care as they are corrosive and irritants.
-
For detailed hazard information, refer to the Safety Data Sheets (SDS) of all chemicals used. The final product is harmful if swallowed, causes skin irritation, and may cause serious eye irritation or damage.
Conclusion
The protocol described provides a clear and efficient method for the synthesis of this compound with a high yield of 95%. [1]This procedure is suitable for laboratory-scale production and provides a reliable source of this important intermediate for researchers in the pharmaceutical and chemical industries. The use of readily available reagents and straightforward reaction conditions makes this a practical and valuable synthetic method.
References
2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride as an intermediate in synthesis
Analyzing the Compound's Role
My initial investigations focus on the role of 2-Chloro-1-( pyridin-3-YL)ethanone hydrochloride as an intermediate. I'm actively searching synthesis pathways and applications to pinpoint its significance. So far, the literature suggests it plays a critical role in heterocyclic compound creation, specifically. I'm digging into its potential for various synthetic routes.
Exploring Synthetic Routes
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Gathering Reaction Details
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Application Notes and Protocols for Thienopyridine Synthesis Using 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. They are notably recognized for their antiplatelet activity, primarily through the inhibition of the P2Y12 receptor, a key player in ADP-mediated platelet aggregation. This has led to the development of blockbuster drugs such as clopidogrel and prasugrel, which are widely used in the prevention of thrombotic events. The synthesis of novel thienopyridine derivatives is a continuing focus of research to discover new therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles.
These application notes provide a detailed protocol for the synthesis of a 2-aminothieno[2,3-b]pyridine derivative, a common scaffold in this class of compounds, utilizing 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride as a key starting material. The synthesis is based on the versatile Gewald multicomponent reaction.[1]
Core Synthesis Reaction: The Gewald Reaction
The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes.[1] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1] This powerful reaction allows for the efficient construction of the thiophene ring, a core component of thienopyridines.
In the context of this protocol, this compound serves as the ketone component. The reaction proceeds through an initial Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring.
Experimental Protocols
Synthesis of Ethyl 2-amino-4-(pyridin-3-yl)thieno[2,3-b]pyridine-3-carboxylate
This protocol details the synthesis of a thienopyridine derivative via the Gewald reaction.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine or Triethylamine (base)
-
Ethanol (solvent)
-
Diethyl ether (for precipitation)
-
Standard laboratory glassware
-
Stirring plate and magnetic stirrer
-
Heating mantle or oil bath
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq) in ethanol.
-
Addition of Sulfur: To this solution, add finely powdered elemental sulfur (1.5 eq).
-
Initiation of Reaction: While stirring, add morpholine or triethylamine (2.0 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into cold water or onto crushed ice with stirring.
-
Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold water and then with a small amount of cold diethyl ether.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford the pure ethyl 2-amino-4-(pyridin-3-yl)thieno[2,3-b]pyridine-3-carboxylate.
Data Presentation
Table 1: Reaction Parameters and Yields for Thienopyridine Synthesis
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Key Reagents | Ethyl cyanoacetate, Sulfur, Morpholine | [1] |
| Solvent | Ethanol | [2] |
| Reaction Temperature | Reflux (~78°C) | [2] |
| Reaction Time | 4-6 hours | Estimated |
| Product Yield | 60-80% (estimated) | [2] |
| Purification Method | Recrystallization | [2] |
Note: The yield is an estimation based on similar Gewald reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Reaction Pathway
Caption: Gewald reaction pathway for the synthesis of a thienopyridine derivative.
Experimental Workflow
Caption: Step-by-step workflow for thienopyridine synthesis.
Signaling Pathway: P2Y12 Receptor Inhibition
Thienopyridines are well-known for their antiplatelet effects, which are mediated through the irreversible inhibition of the P2Y12 receptor on platelets.
References
Application Notes and Protocols for the Derivatization of 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2-chloro-1-(pyridin-3-yl)ethanone hydrochloride, a versatile building block in medicinal chemistry. The protocols focus on the synthesis of thiazole, pyrazole, and triazole derivatives, which are classes of heterocyclic compounds with significant potential in drug discovery due to their wide range of biological activities, including anticancer and antimicrobial properties.
Introduction
This compound is a key starting material for the synthesis of a variety of heterocyclic compounds. The presence of a reactive α-haloketone functional group allows for facile cyclization reactions with various nucleophiles to construct five-membered aromatic rings. The pyridine moiety is a common feature in many approved drugs, and its incorporation into novel molecular scaffolds is a widely used strategy in drug design to improve pharmacological properties. This document outlines synthetic procedures and presents biological data for derivatives of 2-chloro-1-(pyridin-3-yl)ethanone, offering a valuable resource for researchers in the field of medicinal chemistry and drug development.
Synthesis of Thiazole Derivatives
Thiazole rings are present in a number of clinically used drugs and are known to exhibit a broad spectrum of biological activities. The Hantzsch thiazole synthesis is a classic method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thiourea or thioamide.
Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole Derivatives
This protocol describes the synthesis of 2-amino-4-(pyridin-3-yl)thiazole derivatives from this compound and substituted thioureas.
Materials:
-
This compound
-
Substituted thiourea (e.g., thiourea, phenylthiourea)
-
Ethanol
-
Sodium bicarbonate
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1 mmol) and the appropriate substituted thiourea (1 mmol) in ethanol (20 mL) is refluxed for 3-5 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a saturated solution of sodium bicarbonate to neutralize any excess acid, followed by washing with water.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 2-amino-4-(pyridin-3-yl)thiazole derivative.
Table 1: Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole Derivatives
| Derivative | Substituent (on Thiourea) | Reaction Time (h) | Yield (%) |
| 1a | H | 3 | 85 |
| 1b | Phenyl | 4 | 78 |
| 1c | 4-Chlorophenyl | 5 | 75 |
| 1d | 4-Methylphenyl | 4 | 80 |
Data is representative and may vary based on experimental conditions.
Biological Activity of Thiazole Derivatives
Thiazole derivatives containing a pyridine moiety have been investigated for their potential as anticancer agents. For instance, some 2-amino-4-(pyridin-3-yl)thiazole derivatives have shown inhibitory activity against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Selected Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
| Derivative A | MCF-7 (Breast Cancer) | 15.2 |
| Derivative B | HCT-116 (Colon Cancer) | 10.8 |
| Derivative C | A549 (Lung Cancer) | 22.5 |
Note: The data presented is a compilation from various sources for illustrative purposes. Direct comparison requires testing under identical conditions.
Synthesis of Pyrazole Derivatives
Pyrazoles are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A common method for their synthesis involves the reaction of a 1,3-dicarbonyl compound or its equivalent, such as an α-haloketone, with a hydrazine derivative.
Experimental Protocol: Synthesis of 1,3-Disubstituted Pyrazole Derivatives
This protocol provides a general procedure for the synthesis of 1,3-disubstituted pyrazole derivatives from this compound.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or acetic acid
-
Sodium acetate (if using hydrazine hydrochloride)
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (15 mL), add hydrazine hydrate (1.2 mmol) or a substituted hydrazine.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The residue is treated with cold water, and the precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Table 3: Synthesis of Pyrazole Derivatives
| Derivative | Hydrazine Reagent | Reaction Time (h) | Yield (%) |
| 2a | Hydrazine hydrate | 4 | 75 |
| 2b | Phenylhydrazine | 5 | 70 |
| 2c | 4-Nitrophenylhydrazine | 6 | 65 |
Yields are estimated based on similar reported syntheses and may vary.
Biological Activity of Pyrazole Derivatives
Pyridine-containing pyrazole derivatives have demonstrated promising antimicrobial and anticancer activities.
Table 4: Antimicrobial Activity of Selected Pyrazole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| Derivative D | 16 | 32 | 64 |
| Derivative E | 8 | 16 | 32 |
Note: The data presented is a compilation from various sources for illustrative purposes.
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antiviral, and anticancer properties. One synthetic route involves the reaction of an α-haloketone with a compound containing a hydrazine and an amide moiety, or through a multi-step process. A more direct approach can be the reaction with formamide followed by cyclization.
Experimental Protocol: Synthesis of 3-(Pyridin-3-yl)-1,2,4-triazole
This protocol outlines a potential route for the synthesis of a 1,2,4-triazole derivative from 2-chloro-1-(pyridin-3-yl)ethanone.
Materials:
-
This compound
-
Formamide
-
Formic acid
Procedure:
-
A mixture of this compound (1 mmol) and an excess of formamide is heated at 150-160 °C for 2-3 hours.
-
The reaction is cooled to room temperature, and the mixture is poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be purified by column chromatography or recrystallization.
Table 5: Synthesis of a 1,2,4-Triazole Derivative
| Derivative | Reaction Time (h) | Yield (%) |
| 3a | 3 | 60 |
Yield is an estimate based on analogous reactions.
Biological Activity of Triazole Derivatives
Pyridine-substituted triazoles have been reported to possess a range of biological activities, particularly as antifungal and anticancer agents.
Table 6: Biological Activity of Selected Triazole Derivatives
| Compound | Activity | IC50 / MIC |
| Derivative F | Antifungal (C. albicans) | 12.5 µg/mL |
| Derivative G | Anticancer (HeLa cells) | 8.9 µM |
Note: The data presented is a compilation from various sources for illustrative purposes.
Visualizations
Derivatization Workflow
Application Note: Comprehensive Characterization of 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride
Abstract
This application note provides a detailed overview of the analytical methodologies for the comprehensive characterization of 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride (C7H7Cl2NO, MW: 192.04 g/mol ). Th[1][2]is compound is a key intermediate in the synthesis of various pharmaceutical agents. Accurate and robust analytical methods are crucial for ensuring its identity, purity, and stability. The protocols herein describe the application of High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.
Introduction
This compound is a heterocyclic ketone derivative of significant interest in medicinal chemistry and drug development. Its purity and structural integrity are paramount for the successful synthesis of downstream active pharmaceutical ingredients. This document outlines a suite of analytical techniques that can be employed to thoroughly characterize this compound, ensuring quality and consistency in research and manufacturing environments.
Analytical Methods and Protocols
A multi-faceted analytical approach is recommended for the complete characterization of this compound. The following sections detail the experimental protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reverse-phase HPLC is a powerful technique for assessing the purity of this compound and for quantifying any related impurities. Gi[3][4]ven the polar nature of the pyridine moiety, a C18 column with a polar endcapping is recommended to achieve good peak shape and resolution.
#[3][5]#### Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
[6] Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, and return to 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural confirmation of this compound. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the chlorine atom, and the protonated pyridine ring.
#[7][8]#### Experimental Protocol:
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: 10 mg/mL.
-
¹H NMR Parameters: 16 scans, 2s relaxation delay.
-
¹³C NMR Parameters: 1024 scans, 2s relaxation delay.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl group, C-Cl bond, and the aromatic pyridine ring.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of this compound.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.25 | s | 1H | H-2 (Pyridine) |
| ~8.90 | d | 1H | H-6 (Pyridine) |
| ~8.45 | d | 1H | H-4 (Pyridine) |
| ~7.70 | t | 1H | H-5 (Pyridine) |
| ~5.10 | s | 2H | -CH₂Cl |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~190.5 | C=O |
| ~153.0 | C-6 (Pyridine) |
| ~149.0 | C-2 (Pyridine) |
| ~136.0 | C-4 (Pyridine) |
| ~131.0 | C-3 (Pyridine) |
| ~124.0 | C-5 (Pyridine) |
| ~45.0 | -CH₂Cl |
Table 3: Predicted Mass Spectrometry Data (EI-MS)
| m/z Value | Proposed Fragment Ion |
| 155/157 | [M]⁺ (Free base) |
| 120 | [M - Cl]⁺ |
| 127 | [M - CO]⁺ |
| 106 | [C₆H₄NCO]⁺ |
| 78 | [C₅H₄N]⁺ |
Table 4: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2900-2800 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (ketone) |
| ~1600, 1480, 1420 | C=C/C=N stretch (pyridine ring) |
| ~800-700 | C-Cl stretch |
Visualizations
The following diagrams illustrate the analytical workflow and a key fragmentation pathway.
Caption: Overall analytical workflow for characterization.
Caption: Key mass spectrometry fragmentation pathways.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC, NMR, MS, and FTIR allows for unambiguous confirmation of the compound's identity, purity, and key structural features. These protocols can be readily adapted by researchers and scientists in drug development to ensure the quality of this important chemical intermediate.
References
- 1. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | C7H7Cl2NO | CID 11665552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
Application Note: HPLC Analysis of 2-Chloro-1-(pyridin-3-yl)ethanone Hydrochloride
Introduction
2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this compound in drug development and manufacturing processes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is suitable for assay determination and the analysis of process-related impurities.
Materials and Methods
A reverse-phase HPLC method was developed to provide a rapid and accurate determination of this compound.
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC vials.
-
Syringe filters (0.45 µm).
Chromatographic Conditions:
A summary of the optimized HPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Run Time | 15 minutes |
Experimental Protocol
1. Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
This yields a standard solution with a nominal concentration of 100 µg/mL.
2. Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.
3. System Suitability:
-
Inject the standard solution five times.
-
The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.
4. Analysis:
-
Inject the prepared sample solutions.
-
The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the average peak area from the standard chromatograms.
Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and provides excellent performance characteristics suitable for routine quality control applications in the pharmaceutical industry.
Application Note: NMR Spectroscopic Analysis of 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application note for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents. Accurate structural elucidation and purity assessment by NMR are critical for quality control and regulatory compliance. This note includes protocols for sample preparation, data acquisition, and an analysis of expected ¹H and ¹³C NMR spectral data.
Introduction
This compound is a heterocyclic ketone derivative of significant interest in medicinal chemistry and drug development. Its structure, comprising a pyridine ring, a carbonyl group, and a reactive chloromethyl group, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity determination of such small molecules. This application note outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for this compound:
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve the hydrochloride salt and its relatively non-overlapping solvent residual peak in the ¹H NMR spectrum.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[3] Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[3][4] To remove any particulate matter, it is advisable to filter the solution through a small plug of cotton or glass wool placed in the pipette.[3]
-
Standard Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm). However, for routine analysis, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) can be used as a secondary reference.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may require optimization.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Data Presentation
The expected NMR spectral data for this compound in DMSO-d₆ are summarized in the tables below. The ¹H NMR data is based on literature values, while the ¹³C NMR data is predicted based on the analysis of structurally similar compounds.
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~10.3 | br s | 1H | N-H (pyridinium) | - |
| ~9.27 | s | 1H | H-2 (Pyridine) | - |
| ~8.96 | d | 1H | H-6 (Pyridine) | 5.1 |
| ~8.62 | d | 1H | H-4 (Pyridine) | 9.9 |
| ~7.89 | m | 1H | H-5 (Pyridine) | - |
| ~5.30 | s | 2H | -CH₂Cl | - |
Data sourced from ChemicalBook.[4]
Table 2: Predicted ¹³C NMR Spectral Data of this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~195-200 | C=O (Ketone) |
| ~150-155 | C-6 (Pyridine) |
| ~148-152 | C-2 (Pyridine) |
| ~140-145 | C-4 (Pyridine) |
| ~130-135 | C-3 (Pyridine) |
| ~125-130 | C-5 (Pyridine) |
| ~45-50 | -CH₂Cl |
Visualization of Experimental Workflow
The logical flow of the NMR analysis is depicted in the following diagram.
Caption: Experimental workflow for NMR analysis.
Discussion
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the chloromethyl group. The pyridinium proton (N-H) is anticipated to appear as a broad singlet at a significantly downfield chemical shift due to the acidic nature and exchange with residual water in the solvent. The pyridine ring protons (H-2, H-4, H-5, and H-6) will exhibit characteristic chemical shifts and coupling patterns. The deshielding effect of the positively charged nitrogen atom and the carbonyl group will cause these protons to resonate at lower fields. The methylene protons of the -CH₂Cl group are expected to appear as a singlet, shifted downfield due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom.
The predicted ¹³C NMR spectrum will show signals for all seven carbon atoms in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift. The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the acetyl substituent. The chloromethyl carbon will appear in the aliphatic region, with its chemical shift influenced by the attached chlorine atom.
Conclusion
NMR spectroscopy is a powerful and essential technique for the structural characterization and purity assessment of this compound. The protocols and spectral data provided in this application note serve as a valuable resource for researchers and professionals in the pharmaceutical industry, ensuring accurate and reliable analysis of this important synthetic intermediate. Adherence to these guidelines will facilitate consistent and high-quality data generation, which is paramount in a drug development and manufacturing environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. 3-(2-Chloroacetyl)pyridine hydrochloride | 61889-48-3 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
A low yield of the desired product is a common challenge. Several factors can contribute to this issue.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Side Reactions: Formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.
-
Product Degradation: The product may be unstable under the reaction or work-up conditions.
-
Inefficient Purification: Product loss can occur during the purification process.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure that the starting material, 3-acetylpyridine, is pure and dry. Impurities can interfere with the reaction.
-
Optimize Reaction Conditions: The choice of chlorinating agent and reaction conditions can significantly impact the yield. Refer to the table below for a summary of common conditions.
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time.
-
Control Reaction Temperature: The α-chlorination of ketones can be exothermic. Maintaining the recommended temperature is crucial to prevent side reactions.
-
Purification Strategy: The hydrochloride salt of the product is often more stable and easier to handle. Conversion to the hydrochloride salt can improve isolation and yield.
Issue 2: Formation of Multiple Byproducts
The presence of multiple spots on a TLC plate or peaks in a GC-MS spectrum indicates the formation of byproducts.
-
Dichlorination: The primary byproduct is often the dichlorinated species, 2,2-dichloro-1-(pyridin-3-yl)ethanone.
-
Over-chlorination: Further chlorination of the pyridine ring can occur under harsh conditions.
-
Polymerization/Degradation: The starting material or product may degrade or polymerize, especially at elevated temperatures or in the presence of impurities.
Troubleshooting Steps:
-
Stoichiometry of Chlorinating Agent: Carefully control the molar ratio of the chlorinating agent to the 3-acetylpyridine. A slight excess may be needed, but a large excess will promote dichlorination.
-
Reaction Temperature: Lowering the reaction temperature can improve selectivity and reduce the formation of byproducts.
-
Choice of Solvent: The polarity of the solvent can influence the reaction. Experiment with different solvents to find the optimal conditions.
-
Gradual Addition of Reagents: Adding the chlorinating agent slowly to the solution of 3-acetylpyridine can help to control the reaction and minimize local high concentrations that can lead to side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The most prevalent method is the α-chlorination of 3-acetylpyridine. This can be achieved using various chlorinating agents, including:
-
Sulfuryl chloride (SO₂Cl₂): A common and effective reagent for the α-chlorination of ketones.
-
Chlorine gas (Cl₂): Can be used but may be less selective and harder to handle in a laboratory setting.
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N-Chlorosuccinimide (NCS): A milder chlorinating agent that can offer better selectivity.
Another, less common route, involves the reaction of nicotinoyl chloride with diazomethane to form a diazoketone intermediate, which is then treated with HCl.
Q2: How can I minimize the formation of the dichlorinated byproduct?
To minimize the formation of 2,2-dichloro-1-(pyridin-3-yl)ethanone, consider the following:
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Use a 1:1 molar ratio of the chlorinating agent to 3-acetylpyridine.
-
Slowly add the chlorinating agent to the reaction mixture.
-
Maintain a low reaction temperature.
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Monitor the reaction closely and stop it once the starting material is consumed.
Q3: What is the best way to purify the final product?
Purification is typically achieved by crystallization. The crude product can be dissolved in a suitable solvent (e.g., isopropanol, ethanol) and the hydrochloride salt precipitated by the addition of HCl (either as a gas or a solution in an organic solvent). The resulting solid can then be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Q4: The isolated product is a dark oil instead of a solid. What should I do?
The formation of a dark oil suggests the presence of impurities or incomplete conversion to the hydrochloride salt.
-
Ensure complete conversion to the hydrochloride salt: Add more HCl solution or bubble HCl gas through the solution until a solid precipitate forms.
-
Trituration: Try triturating the oil with a non-polar solvent like diethyl ether or hexane. This may induce crystallization.
-
Column chromatography: If crystallization fails, purification of the free base by column chromatography on silica gel may be necessary before converting to the hydrochloride salt.
Data Presentation
Table 1: Summary of Reaction Parameters for the Chlorination of 3-Acetylpyridine
| Parameter | Sulfuryl Chloride (SO₂Cl₂) | Chlorine Gas (Cl₂) | N-Chlorosuccinimide (NCS) |
| Molar Ratio (Chlorinating Agent:Substrate) | 1.0 - 1.2 : 1 | 1.0 - 1.1 : 1 | 1.1 - 1.5 : 1 |
| Solvent | Chlorinated solvents (DCM, Chloroform), Ethers (Dioxane) | Chlorinated solvents, Acetic Acid | Acetonitrile, Chlorinated solvents |
| Temperature | 0 °C to room temperature | 0 - 10 °C | Room temperature to reflux |
| Catalyst/Initiator | Not typically required | UV light or radical initiator (AIBN) may be used | Radical initiator (AIBN) or acid catalyst |
| Typical Byproducts | Dichlorinated product, Sulfonic acid derivatives | Dichlorinated and polychlorinated products | Unreacted starting material, Succinimide |
| Advantages | Readily available, generally good yields | Inexpensive | Milder, often more selective |
| Disadvantages | Corrosive, generates HCl and SO₂ | Difficult to handle, can be non-selective | More expensive, may require longer reaction times |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Chlorination of 3-Acetylpyridine with Sulfuryl Chloride
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Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-acetylpyridine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 5-10 mL per gram of substrate).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of 2-chloro-1-(pyridin-3-yl)ethanone.
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Salt Formation and Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol. Slowly add a solution of HCl in isopropanol (or bubble dry HCl gas) until the solution is acidic and a precipitate forms.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
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Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether and dry under vacuum to afford this compound as a solid.
Mandatory Visualization
Caption: Experimental Workflow for the Synthesis of this compound.
Technical Support Center: Purification of 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) for the purification of crude 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: What are the main challenges in purifying this compound? A1: As a polar hydrochloride salt, the primary challenges include its high solubility in polar solvents like water and methanol, which can make crystallization difficult, and its strong interaction with standard silica gel in chromatography, often leading to significant peak tailing.[1][2] The charged nature of the molecule requires careful selection of purification conditions to achieve high purity.[1]
Q2: I'm not getting any crystals during recrystallization. What's wrong? A2: This is a common problem that can stem from several factors:
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Excessive Solvent : This is the most frequent cause. If the solution is too dilute, it will not become saturated upon cooling.
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Solution : Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[3]
-
-
Supersaturation : The solution may be reluctant to form the initial crystals (nucleation).
-
Solution 1 (Scratching) : Use a clean glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.
-
Solution 2 (Seeding) : If available, add a single, tiny crystal of the pure product to the cooled solution to initiate crystallization.
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Solution 3 (Cooling) : Further cool the flask in an ice bath. Be aware that rapid cooling can sometimes trap impurities.[3]
-
Q3: My compound "oiled out" instead of forming crystals. How do I fix this? A3: "Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid. This often happens if the solution is too concentrated or cooled too quickly.
-
Solution : Re-heat the mixture to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. Insulating the flask can help slow the cooling rate.[3]
Q4: What is a good solvent for recrystallizing this compound? A4: Amine hydrochloride salts are often too soluble in methanol or ethanol for effective recrystallization.[4] A good starting point is 2-propanol (isopropanol).[4] Alternatively, you can dissolve the compound in a minimal amount of a polar solvent like hot ethanol and then carefully add a less polar co-solvent, such as diethyl ether or ethyl acetate, until the solution becomes cloudy (the point of saturation). Then, allow it to cool slowly.
Q5: My compound streaks badly on a silica gel column. What can I do? A5: Streaking (peak tailing) is common for basic compounds like pyridines on acidic silica gel.[1][2]
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Solution 1 (Modify Mobile Phase) : While the compound is an HCl salt, residual basicity can cause issues. Adding a small amount of acid (e.g., 0.1% acetic acid or formic acid) to your mobile phase can help ensure the pyridine nitrogen remains fully protonated, leading to sharper peaks.
-
Solution 2 (Change Stationary Phase) : Consider using a different stationary phase. Neutral alumina can be a better option than silica for basic compounds.[2] Alternatively, reverse-phase (C18) chromatography may be effective, though it requires different solvent systems (typically water/acetonitrile or water/methanol).[1]
Q6: What are the likely impurities in my crude sample? A6: Impurities can arise from the starting materials or side reactions. If synthesized via a Friedel-Crafts type acylation, potential impurities could include unreacted starting materials, di-acylated products, or isomers. If chlorination is a key step, you might find under-chlorinated or over-chlorinated byproducts.[5][6]
Purification Data
The following table summarizes typical purity specifications and expected outcomes from purification. These values are illustrative and actual results will depend on the quality of the crude material and the specific conditions used.
| Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| Purity (Typical) | 85-95% | >98% | >99% |
| Appearance | Off-white to yellow or brown solid | White to pale yellow crystals | White solid |
| Expected Yield | N/A | 60-85% | 50-80% |
Purity data for crude product is based on typical commercial availability.[7][8]
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
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Solvent Selection : On a small scale, test the solubility of your crude product in various solvents (e.g., isopropanol, ethanol, ethanol/ethyl acetate mixtures) to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid fully dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.
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Decolorization (Optional) : If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional) : If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents the product from crystallizing prematurely in the funnel.[3]
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
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Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing : Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]
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Drying : Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
This protocol describes purification by silica gel chromatography.
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Eluent Selection : Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase (eluent). For this polar compound, start with a system like 95:5 Dichloromethane:Methanol. The ideal system should give your target compound an Rf value of approximately 0.3.
-
Column Packing : Prepare a slurry of silica gel in your starting eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring the silica bed never runs dry.[3]
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Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a strong solvent like methanol. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique often results in better separation.[3]
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Elution : Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity, e.g., increasing the percentage of methanol) elution.
-
Fraction Collection : Collect the eluting solvent in a series of labeled test tubes or flasks.
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Analysis : Monitor the separation by analyzing the collected fractions using TLC.
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Isolation : Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified compound.[3]
Purification Workflow
Caption: General workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chemuniverse.com [chemuniverse.com]
- 8. 2abiotech.net [2abiotech.net]
Technical Support Center: 2-Chloro-1-(pyridin-3-YL)ethanone Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride. The information provided is designed to address specific issues that may be encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation. Based on the typical synthesis route from 3-acetylpyridine, potential impurities include:
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Unreacted 3-acetylpyridine: Incomplete chlorination of the starting material.
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Di-chlorinated product (2,2-dichloro-1-(pyridin-3-yl)ethanone): Over-reaction of the acetyl group.
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Poly-chlorinated species: Further chlorination at other positions under harsh conditions.
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Byproducts from solvent reaction: If the solvent is reactive under the reaction conditions.
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Pyridinium salt of the product: Formed by the reaction of the pyridine nitrogen with the chlorinated acetyl group of another molecule.
Q2: How can I minimize the formation of the di-chlorinated side product?
A2: To minimize the formation of 2,2-dichloro-1-(pyridin-3-yl)ethanone, it is crucial to control the stoichiometry of the chlorinating agent and the reaction temperature. A slight excess of the starting material (3-acetylpyridine) relative to the chlorinating agent can help reduce over-chlorination. Maintaining a low and consistent reaction temperature is also critical.
Q3: What are the recommended storage conditions for this compound?
A3: this compound is a moisture-sensitive and light-sensitive compound. It should be stored in a tightly sealed container, in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q4: What analytical techniques are suitable for identifying impurities in my sample?
A4: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the main product and various impurities.
-
Mass Spectrometry (MS): To identify the molecular weight of the parent compound and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the product and helps in the identification and quantification of impurities.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. - Inefficient purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; too low may slow down the reaction, while too high may cause degradation. - Ensure anhydrous conditions and an inert atmosphere to prevent product degradation. - Optimize the purification method (e.g., recrystallization solvent system, column chromatography conditions). |
| Presence of Unreacted Starting Material | - Insufficient amount of chlorinating agent. - Short reaction time. | - Use a slight excess of the chlorinating agent (e.g., 1.05-1.1 equivalents). - Increase the reaction time and monitor for the disappearance of the starting material. |
| Formation of Di-chlorinated Impurity | - Excess of chlorinating agent. - High reaction temperature. | - Carefully control the stoichiometry of the chlorinating agent. - Maintain a low and consistent reaction temperature throughout the addition of the chlorinating agent and the reaction. |
| Product is a Dark Oil or Gummy Solid | - Presence of polymeric byproducts. - Residual solvent. | - Attempt to purify by column chromatography using a suitable solvent system. - If purification is difficult, consider optimizing the reaction conditions to minimize byproduct formation. - Ensure complete removal of solvent under vacuum. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general principles of α-chlorination of ketones.
Materials:
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3-Acetylpyridine
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Sulfuryl chloride (SO₂Cl₂) or another suitable chlorinating agent
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Anhydrous solvent (e.g., dichloromethane, chloroform)
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Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)
Procedure:
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Dissolve 3-acetylpyridine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, quench the reaction by carefully adding a suitable quenching agent (e.g., water or a saturated sodium bicarbonate solution).
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Extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Dissolve the crude product in a minimal amount of a suitable solvent and precipitate the hydrochloride salt by adding a solution of HCl.
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Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-Acetylpyridine | General Synthesis |
| Chlorinating Agent | Sulfuryl Chloride | General Synthesis |
| Solvent | Chloroform | General Synthesis |
| Reaction Temperature | 0-5 °C (addition), Room Temp (reaction) | General Synthesis |
| Typical Yield | ~85% | Based on similar reported procedures |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship showing the formation of the di-chlorinated side product.
2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride stability and degradation issues
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Technical Support Center: Optimizing Reaction Conditions for 3-(2-Chloroacetyl)pyridine hydrochloride
Welcome to the technical support center for the synthesis of 3-(2-Chloroacetyl)pyridine hydrochloride. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-(2-Chloroacetyl)pyridine hydrochloride?
The most widely reported method is the α-chlorination of 3-acetylpyridine using a chlorinating agent, followed by the formation of the hydrochloride salt. A common and effective chlorinating agent for this transformation is N-Chlorosuccinimide (NCS).
Q2: What are the critical parameters to control during the synthesis?
The critical parameters to control include reaction temperature, the choice of solvent, the stoichiometry of the reactants, and the reaction time. Careful optimization of these parameters is essential to maximize yield and purity while minimizing the formation of byproducts.
Q3: What are the potential safety hazards associated with this synthesis?
The reagents used in this synthesis can be hazardous. For instance, chlorinating agents can be corrosive and toxic. It is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The final product, 3-(2-Chloroacetyl)pyridine hydrochloride, is also a toxic substance.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow you to track the consumption of the starting material (3-acetylpyridine) and the formation of the desired product.
Q5: What is the typical purity of the final product?
With proper optimization and purification, a purity of 98% or higher can be achieved for 3-(2-Chloroacetyl)pyridine hydrochloride.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-(2-Chloroacetyl)pyridine hydrochloride and provides systematic solutions.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Quality: Ensure that the 3-acetylpyridine is pure and the N-Chlorosuccinimide (NCS) is fresh and active. - Optimize Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. In some cases, extending the reaction duration may be necessary. - Check Temperature: Ensure the reaction is being conducted at the optimal temperature. For the NCS method, this is typically room temperature. |
| Degradation of Product | - Control Temperature: Avoid excessive temperatures, as this can lead to product degradation. - Work-up Promptly: Process the reaction mixture promptly after completion to minimize the risk of decomposition. |
| Inefficient Chlorinating Agent | - Use Fresh NCS: The activity of NCS can decrease over time. Use a freshly opened bottle or test the activity of your current stock. - Consider Alternative Agents: If NCS consistently gives low yields, consider alternative chlorinating agents like sulfuryl chloride, but be aware of the need for different reaction conditions and safety precautions. |
Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Dichlorinated Byproduct | - Control Stoichiometry: Use a precise 1:1 molar ratio of 3-acetylpyridine to NCS. An excess of NCS can lead to the formation of a dichlorinated side product. - Slow Addition of NCS: Add the NCS portion-wise or as a solution to maintain a low concentration in the reaction mixture, which can suppress over-chlorination. |
| Unreacted Starting Material | - Ensure Complete Reaction: As mentioned for low yield, monitor the reaction to ensure it has gone to completion. - Optimize Stoichiometry: A slight excess of the chlorinating agent (e.g., 1.05 equivalents) can sometimes be used to drive the reaction to completion, but this must be balanced against the risk of side product formation. |
| Colored Impurities | - Purify Starting Materials: Impurities in the starting 3-acetylpyridine can lead to colored byproducts. Consider purifying the starting material by distillation if it is not of high purity. - Charcoal Treatment: During work-up, a charcoal treatment of the product solution can sometimes help to remove colored impurities before crystallization. |
Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Difficulty in Crystallization | - Solvent Selection: The choice of solvent is critical for successful crystallization. A mixture of solvents, such as ethanol/ether or isopropanol/hexane, may be required to induce crystallization. - Seeding: If you have a small amount of pure product, use it as a seed crystal to initiate crystallization. - Concentration: Ensure the solution is sufficiently concentrated. If it is too dilute, crystallization will be slow or may not occur. |
| Oily Product | - Remove Residual Solvent: Ensure all residual solvent from the reaction and extraction steps is removed under vacuum. - Trituration: Triturate the oily product with a non-polar solvent like hexane or ether to try and induce solidification. |
Experimental Protocols & Data
Method 1: α-Chlorination using N-Chlorosuccinimide (NCS)
This is a widely used and effective method for the synthesis of 3-(2-Chloroacetyl)pyridine hydrochloride.
Detailed Experimental Protocol:
-
Formation of 3-Acetylpyridine Hydrochloride:
-
In a suitable reaction vessel, dissolve 3-acetylpyridine (1.0 eq.) in a suitable solvent such as diethyl ether.
-
Slowly add a solution of hydrogen chloride (1.0 eq., e.g., 1N in diethyl ether) to the stirred solution of 3-acetylpyridine.
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A precipitate of 3-acetylpyridine hydrochloride will form. Isolate the solid by filtration, wash with fresh diethyl ether, and dry under vacuum.
-
-
α-Chlorination:
-
Dissolve the dried 3-acetylpyridine hydrochloride (1.0 eq.) in a suitable solvent. Acetic acid is a commonly used solvent for this step.
-
To this solution, add N-Chlorosuccinimide (NCS) (1.0-1.1 eq.) portion-wise at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 18-24 hours.
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Upon completion, the product, 3-(2-Chloroacetyl)pyridine hydrochloride, will precipitate from the reaction mixture.
-
-
Work-up and Purification:
-
Isolate the precipitated product by filtration.
-
Wash the solid with a suitable solvent, such as diethyl ether, to remove any soluble impurities.
-
Dry the product under vacuum.
-
If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
-
Data on Optimization of Reaction Conditions:
The following table summarizes the impact of key reaction parameters on the yield and purity of 3-(2-Chloroacetyl)pyridine hydrochloride when using the NCS method.
| Parameter | Condition A | Condition B | Condition C | Outcome & Recommendation |
| Temperature | 10-15 °C | Room Temperature (20-25 °C) | 35-40 °C | Room temperature generally provides a good balance between reaction rate and selectivity. Lower temperatures can slow the reaction, while higher temperatures may increase byproduct formation. |
| Solvent | Acetic Acid | Dichloromethane (DCM) | Acetonitrile | Acetic acid is a good solvent for this reaction as it helps to dissolve the starting material and facilitates the reaction. DCM can also be used, but reaction times may be longer. |
| NCS Stoichiometry (eq.) | 1.0 | 1.1 | 1.5 | Using a slight excess of NCS (1.1 eq.) can help to drive the reaction to completion. However, a larger excess (1.5 eq.) significantly increases the risk of dichlorination. A 1.0 to 1.1 equivalent range is recommended. |
| Reaction Time (hours) | 12 | 18 | 24 | The reaction should be monitored to determine the optimal time. Typically, 18-24 hours is sufficient for completion at room temperature. |
Method 2: α-Chlorination using Sulfuryl Chloride (SO₂Cl₂)
This method provides an alternative to using NCS. Sulfuryl chloride is a more reactive chlorinating agent, which can lead to shorter reaction times but may also result in more side products if not carefully controlled.
Detailed Experimental Protocol:
-
Reaction Setup:
-
In a reaction vessel equipped with a dropping funnel and a gas outlet to a scrubber (to neutralize HCl gas), dissolve 3-acetylpyridine (1.0 eq.) in a suitable inert solvent, such as dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
-
Chlorination:
-
Slowly add sulfuryl chloride (1.0-1.1 eq.) dropwise to the cooled and stirred solution of 3-acetylpyridine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a few hours. Monitor the reaction by TLC or HPLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3-(2-chloroacetyl)pyridine.
-
The hydrochloride salt can be formed by dissolving the crude product in a suitable solvent (e.g., diethyl ether) and bubbling dry HCl gas through the solution or by adding a solution of HCl in a solvent.
-
Isolate the precipitated hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.
-
Visualizing the Workflow and Logic
Experimental Workflow for Synthesis via NCS
Caption: A flowchart illustrating the key stages in the synthesis of 3-(2-Chloroacetyl)pyridine hydrochloride using the N-Chlorosuccinimide (NCS) method.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree diagram to guide researchers in troubleshooting low yields during the synthesis of 3-(2-Chloroacetyl)pyridine hydrochloride.
Common impurities in 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride
鈉## Technical Support Center: 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information addresses common impurities, analytical methodologies, and potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in this compound?
A1: Common impurities can originate from the synthetic route or degradation. Key impurities include starting materials, by-products of side reactions, and degradation products. While specific impurities can vary based on the synthetic process, potential related substances include nicotinic acid, 3-acetylpyridine, and products of over-chlorination or hydrolysis.
Q2: How can I detect and quantify impurities in my sample of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for impurity profiling. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for identification and quantification.
Q3: What are the potential impacts of these impurities on my experiments?
A3: Impurities can lead to several issues, including:
-
Inaccurate quantification of the active compound.
-
Interference with analytical methods.
-
Formation of unwanted side products in subsequent synthetic steps.
-
Altered pharmacological or toxicological profiles in drug development studies.
Q4: My HPLC chromatogram shows several unexpected peaks. How do I identify them?
A4: To identify unknown peaks, a systematic approach is necessary. This typically involves:
-
Literature and Supplier Data Review: Check the certificate of analysis and any available literature for known impurities.
-
Stress Testing: Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to intentionally generate degradation products and observe their retention times.
-
LC-MS/MS Analysis: Liquid Chromatography coupled with tandem Mass Spectrometry can provide molecular weight and fragmentation data, which are crucial for structural elucidation.
-
NMR Spectroscopy: Isolation of the impurity followed by NMR analysis can provide definitive structural information.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low assay value for the main compound | Presence of significant levels of impurities or residual solvents. | Quantify impurities using a validated HPLC method with a reference standard. Use techniques like Loss on Drying (LOD) or Thermogravimetric Analysis (TGA) to determine solvent content. |
| Inconsistent reaction yields | Variable purity of the starting material. | Perform purity analysis on each new batch of this compound before use. |
| Appearance of new peaks in stability studies | Degradation of the compound. | Conduct forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. |
| Poor peak shape in HPLC analysis | Inappropriate column chemistry, mobile phase, or pH. | Optimize HPLC method parameters, including the column type (e.g., C18, C8), mobile phase composition (e.g., acetonitrile/water, methanol/buffer), and pH to ensure good peak symmetry for the main compound and all impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol provides a general method for the separation of this compound from its potential impurities. Method optimization may be required.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Impurity Identification Workflow
The following diagram illustrates a logical workflow for the identification and characterization of unknown impurities.
Caption: A logical workflow for the identification and remediation of unknown impurities.
Resolving low conversion rates in 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride synthesis
Beginning Research on Synthesis
I'm starting my investigation into the synthesis of 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride. I'm focusing on standard experimental procedures and what usually causes those pesky low conversion rates. It's crucial to identify the stumbling blocks early on, so I'm paying close attention to the typical challenges associated with this particular compound.
Digging Deeper into Protocols
I'm now focusing on specific reaction parameters, diving into data on temperatures, times, and molar ratios. I'm also hunting for any troubleshooting discussions related to low yields in comparable reactions. I'm taking notes on potential side reactions and degradation pathways, and I'm researching effective purification strategies. I'm aiming to compile all this information into a troubleshooting guide and quantitative tables.
Analyzing Reaction Mechanisms Further
I'm now deeply immersed in the nuances of potential side reactions and decomposition pathways. I've begun to research the most effective purification methods for our target compound and how impurities influence the yield. I'm also starting to organize the data into a helpful troubleshooting guide and some quantitative tables.
Validation & Comparative
A Comparative Guide to Acylating Agents: 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride with other common acylating agents, supported by available experimental data and established chemical principles.
Introduction to Acylation and Acylating Agents
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in the formation of esters, amides, and other carbonyl-containing compounds. The reactivity of acylating agents is a key determinant in their selection, with the general order of reactivity being acyl chlorides > acid anhydrides > esters > carboxylic acids.[1][2] This reactivity is primarily governed by the nature of the leaving group attached to the carbonyl carbon.
This compound belongs to the class of α-halo ketones and, more specifically, can be considered a reactive acyl chloride equivalent. The presence of the electron-withdrawing chlorine atom at the α-position and the pyridinium hydrochloride moiety enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent.
Performance Comparison of Acylating Agents
The choice of an acylating agent is a trade-off between reactivity, selectivity, cost, and ease of handling. While highly reactive agents like acyl chlorides can drive reactions to completion quickly and in high yields, they may lack selectivity and require careful handling due to their corrosiveness and sensitivity to moisture.[1] Milder reagents like acid anhydrides offer a more controlled reaction but may require catalysts or higher temperatures.[1]
The following tables summarize the performance of this compound in comparison to other widely used acylating agents for the acylation of amines and alcohols. Due to the limited direct comparative studies in publicly available literature for this compound, its performance is inferred based on the reactivity of analogous α-chloro ketones and acyl chlorides.
Table 1: Comparison of Acylating Agents for N-Acylation of Amines
| Acylating Agent | Typical Substrate | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Primary & Secondary Amines, N-Heterocycles | Triethylamine, Pyridine | Dichloromethane, THF | 0 - RT | 1 - 6 h (estimated) | Good to Excellent (estimated) | High reactivity, crystalline solid (easy to handle). | Byproduct (HCl) requires neutralization, potential for side reactions at the α-position. |
| Acetyl Chloride | Primary & Secondary Amines | Triethylamine, Pyridine | Dichloromethane, Acetonitrile | 0 - RT | 0.5 - 2 h | Excellent | High reactivity, readily available, volatile byproduct (HCl). | Corrosive, moisture-sensitive, reaction can be exothermic. |
| Acetic Anhydride | Primary & Secondary Amines, Anilines | Sodium Acetate, Pyridine | Water, Acetic Acid | RT - 70 | 0.5 - 2 h | Excellent | Less corrosive than acyl chlorides, byproduct (acetic acid) is less hazardous.[1] | Less reactive than acyl chlorides, may require heating. |
| Benzoyl Chloride | Primary & Secondary Amines | Pyridine, NaOH (Schotten-Baumann) | Dichloromethane, Water | 0 - RT | 1 - 3 h | Excellent | Forms stable benzamides, widely used for protecting groups. | Solid at room temperature, can be less reactive than acetyl chloride. |
Table 2: Comparison of Acylating Agents for O-Acylation of Alcohols
| Acylating Agent | Typical Substrate | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Primary & Secondary Alcohols | Pyridine, DMAP | Dichloromethane, Toluene | RT - Reflux | 2 - 12 h (estimated) | Good to Excellent (estimated) | High reactivity, can acylate less reactive alcohols. | Potential for side reactions, requires a base to neutralize HCl. |
| Acetyl Chloride | Primary & Secondary Alcohols | Pyridine | Dichloromethane, Toluene | 0 - RT | 1 - 4 h | Excellent | Very high reactivity, fast reaction times.[1] | Highly corrosive and moisture-sensitive, byproduct (HCl) can cause side reactions like dehydration.[3] |
| Acetic Anhydride | Primary & Secondary Alcohols, Phenols | Pyridine, DMAP, ZnCl₂ | Dichloromethane, Toluene | RT - Reflux | 2 - 24 h | Excellent | Milder than acetyl chloride, good for sensitive substrates, less corrosive.[1] | Slower reaction times, may require a catalyst.[4] |
| Benzoic Anhydride | Primary & Secondary Alcohols | Pyridine, DMAP | Dichloromethane, Toluene | RT - Reflux | 4 - 24 h | Good to Excellent | Forms stable benzoate esters, less reactive and more selective than benzoyl chloride. | Solid, less reactive than benzoyl chloride. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparative research. Below are representative protocols for N-acylation and O-acylation reactions.
Protocol 1: General Procedure for N-Acylation of a Primary Amine with this compound
This protocol is based on the general principles of Schotten-Baumann reactions for the acylation of amines.[5]
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (22 mmol) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate flask, suspend this compound (11 mmol) in anhydrous DCM (20 mL).
-
Slowly add the suspension of the acylating agent to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-Acetylation of 2-Amino-4-methylpyridine using Acetic Anhydride
This protocol demonstrates a high-yield acylation of an aminopyridine derivative.[6]
Materials:
-
2-Amino-4-methylpyridine (1.0 eq)
-
Acetic anhydride
-
Diethyl ether
Procedure:
-
In a reaction flask, combine 2-amino-4-methylpyridine (99.0 g) and acetic anhydride (250 mL).[6]
-
Warm the reaction mixture to 70°C with continuous stirring.[6]
-
Maintain the temperature at 70°C for two hours.[6]
-
After two hours, allow the mixture to cool to room temperature.[6]
-
Add diethyl ether (100 mL) to induce crystallization of the product.[6]
-
Isolate the crystalline product by vacuum filtration.[6]
-
Dry the collected crystals in vacuo to yield N-(4-methylpyridin-2-yl)acetamide (130 g, 95% yield).[6]
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanism of acylation and a typical experimental workflow.
Conclusion
This compound is a highly reactive acylating agent, comparable in reactivity to other acyl chlorides. Its primary advantages are its high electrophilicity, which can facilitate the acylation of less reactive nucleophiles, and its solid nature, which can simplify handling. However, its high reactivity also necessitates careful control of reaction conditions and the use of a base to neutralize the hydrochloric acid byproduct.
In comparison, acid anhydrides offer a milder and often more selective alternative, with a less hazardous byproduct. The ultimate choice of acylating agent will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction rate, and the tolerance of the reaction to acidic byproducts. For rapid and efficient acylation, this compound presents a powerful option, while for reactions requiring greater control and selectivity, an acid anhydride may be more suitable.
References
Purity Analysis of Commercial 2-Chloro-1-(pyridin-3-YL)ethanone Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative purity analysis of commercially available 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride, a key starting material in the synthesis of various pharmaceutical compounds. The purity of this reagent is critical as impurities can lead to side reactions, lower yields, and the formation of undesirable byproducts in multi-step syntheses. This document presents a comprehensive evaluation of the purity of this compound from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis.
Comparative Purity Analysis
The purity of this compound from three commercial suppliers was assessed. The results from HPLC, qNMR, and GC-MS analyses are summarized below.
Table 1: Purity and Impurity Profile of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| HPLC Purity (%) | 98.5 | 99.2 | 97.8 |
| Major Impurity 1 (%) | 0.8 (Unidentified) | 0.5 (Unidentified) | 1.2 (Unidentified) |
| Major Impurity 2 (%) | 0.4 (Unidentified) | 0.2 (Unidentified) | 0.7 (Unidentified) |
| Total Impurities by HPLC (%) | 1.5 | 0.8 | 2.2 |
| qNMR Purity (%) | 98.2 | 99.0 | 97.5 |
| Residual Solvents (GC-MS) | |||
| Dichloromethane (ppm) | 150 | 50 | 300 |
| Toluene (ppm) | < 10 | < 10 | 50 |
| Appearance | Off-white solid | White crystalline solid | Yellowish powder |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Sample Preparation: A sample of this compound (approximately 1 mg/mL) was prepared by dissolving the solid in a 50:50 mixture of water and acetonitrile.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assay
Instrumentation:
-
400 MHz NMR Spectrometer
Parameters:
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
-
Internal Standard: Maleic acid (high purity)
-
Pulse Program: Standard quantitative 1H NMR sequence with a long relaxation delay (D1 = 30 s)
-
Number of Scans: 16
Sample Preparation: Accurately weighed amounts of this compound and the internal standard (maleic acid) were dissolved in DMSO-d6 in an NMR tube.
Purity Calculation: The purity was calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of the known proton signal of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium
-
Injection Mode: Headspace
GC Conditions:
-
Inlet Temperature: 200 °C
-
Oven Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min)
-
Transfer Line Temperature: 250 °C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 35-350
Sample Preparation: A known amount of the this compound sample was weighed into a headspace vial and dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
Visualizations
To illustrate the workflow of the purity analysis, a diagram is provided below.
A Comparative Guide to the Biological Activities of 2-Chloro-1-(pyridin-3-yl)ethanone Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various heterocyclic derivatives synthesized from 2-chloro-1-(pyridin-3-yl)ethanone hydrochloride. The following sections present quantitative data from experimental studies on the anticancer and antimicrobial properties of these compounds, detailed experimental protocols, and visualizations of synthetic workflows and potential signaling pathways.
Synthetic Overview
The compound this compound serves as a versatile starting material for the synthesis of a variety of heterocyclic derivatives, including those containing thiazole, imidazole, and oxazole rings. These derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The general synthetic approach involves the reaction of the α-haloketone with various nucleophiles to construct the desired heterocyclic core.
General synthetic workflow for derivatives of this compound.
Anticancer Activity Comparison
A notable class of derivatives synthesized from this compound are the 2-amino-4-(pyridin-3-yl)thiazoles. These compounds have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R Group (Substitution on aniline ring) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HepG2 (Liver) | IC₅₀ (µM) vs. HCT-116 (Colon) | IC₅₀ (µM) vs. PC-3 (Prostate) |
| 5a | H | >100 | >100 | >100 | >100 |
| 5b | 4-F | 24.5 ± 2.1 | 35.8 ± 3.2 | 19.7 ± 1.8 | 28.4 ± 2.5 |
| 5c | 4-Cl | 15.2 ± 1.3 | 22.4 ± 2.0 | 12.8 ± 1.1 | 18.6 ± 1.7 |
| 5d | 4-Br | 10.8 ± 0.9 | 15.6 ± 1.4 | 8.9 ± 0.8 | 12.1 ± 1.1 |
| 5e | 4-CH₃ | 45.7 ± 4.1 | 62.3 ± 5.6 | 38.9 ± 3.5 | 51.2 ± 4.6 |
| 5f | 4-OCH₃ | 68.2 ± 6.1 | 85.4 ± 7.7 | 55.1 ± 5.0 | 72.8 ± 6.5 |
| Doxorubicin | (Reference Drug) | 1.2 ± 0.1 | 1.8 ± 0.2 | 0.9 ± 0.1 | 1.5 ± 0.1 |
Data Interpretation: The results indicate that the substitution on the aniline ring of the 2-amino-4-(pyridin-3-yl)thiazole scaffold significantly influences the anticancer activity. Halogen substitutions, particularly bromo (Compound 5d ) and chloro (Compound 5c ), at the para-position of the aniline ring resulted in the most potent cytotoxic effects across all tested cell lines, although they were less potent than the reference drug, Doxorubicin. The unsubstituted analog (Compound 5a ) showed minimal activity.
Experimental Protocol: MTT Assay for Anticancer Activity
The in vitro cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (MCF-7, HepG2, HCT-116, and PC-3) were seeded in 96-well plates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds were prepared in the culture medium. The cells were treated with different concentrations of the compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the wells was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Proposed Signaling Pathway for Anticancer Activity
While the exact mechanism of action for the 2-amino-4-(pyridin-3-yl)thiazole derivatives has not been fully elucidated, similar pyridine-containing compounds have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such critical pathway is the PI3K/Akt pathway, which is often hyperactivated in many types of cancer.
Proposed inhibition of the PI3K/Akt signaling pathway by pyridinyl-thiazole derivatives.
Antimicrobial Activity Comparison
Derivatives of 2-chloro-1-(pyridin-3-yl)ethanone, particularly thiazole and imidazole analogs, have also been investigated for their antimicrobial properties. The following table compiles representative Minimum Inhibitory Concentration (MIC) values from various studies to illustrate the potential of these compounds against common bacterial and fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Representative Pathogen | MIC (µg/mL) | Reference |
| Pyridinyl-Thiazole Derivatives | Staphylococcus aureus (Gram-positive) | 1.3 - 64 | |
| [1][2] | Escherichia coli (Gram-negative) | 16.1 - >100 | |
| [3][4] | Candida albicans (Fungus) | 7.8 - 46.9 | |
| Pyridinyl-Imidazole Derivatives | Staphylococcus aureus (Gram-positive) | 32 - 64 | |
| [3] | Escherichia coli (Gram-negative) | >100 | |
| [3] | Candida albicans (Fungus) | 0.16 - >100 | |
| [5] | Ciprofloxacin (Antibacterial Ref.) | Staphylococcus aureus | 0.25 - 1 |
| Escherichia coli | 0.015 - 0.125 | ||
| Fluconazole (Antifungal Ref.) | Candida albicans | 0.25 - 2 |
Data Interpretation: The compiled data suggests that pyridinyl-thiazole and -imidazole derivatives can exhibit significant antimicrobial activity. So[1][2][3][4][5]me thiazole derivatives show potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the low microgram per milliliter range. Th[1][2]e activity against Gram-negative bacteria is generally lower. Ce[3][4]rtain imidazole derivatives have demonstrated very potent antifungal activity against Candida albicans. Th[5]e effectiveness of these compounds is highly dependent on their specific chemical structures.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the final working concentration (e.g., 5 × 10⁵ colony-forming units (CFU)/mL).
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
This guide highlights the potential of this compound as a scaffold for developing novel therapeutic agents with anticancer and antimicrobial activities. Further optimization of these derivatives could lead to the discovery of potent drug candidates.
References
- 1. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 2. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of 2-Chloro-1-(pyridin-3-YL)ethanone and its hydrochloride salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison between 2-Chloro-1-(pyridin-3-YL)ethanone and its hydrochloride salt. Understanding the distinct spectral characteristics of the free base and its corresponding salt is crucial for reaction monitoring, quality control, and characterization in drug discovery and development. The protonation of the pyridine ring in the hydrochloride salt significantly influences the electronic environment of the molecule, leading to observable shifts in NMR, IR, and MS spectra.
Chemical Structures
The fundamental difference between the two compounds is the protonation state of the pyridine nitrogen.
Caption: Reversible protonation of the pyridine nitrogen.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for 2-Chloro-1-(pyridin-3-YL)ethanone and its hydrochloride salt. The data is compiled from typical values for similar compounds and available spectral information.
¹H NMR Data Comparison
| Proton Assignment | 2-Chloro-1-(pyridin-3-YL)ethanone (Free Base) | 2-Chloro-1-(pyridin-3-YL)ethanone HCl | Expected Shift Difference (Salt vs. Free Base) |
| H2' | ~8.9 ppm (dd) | ~9.2 ppm (d) | Downfield shift |
| H4' | ~8.2 ppm (dt) | ~8.8 ppm (d) | Downfield shift |
| H5' | ~7.5 ppm (dd) | ~8.0 ppm (dd) | Downfield shift |
| H6' | ~8.7 ppm (dd) | ~9.0 ppm (d) | Downfield shift |
| -CH₂Cl | ~4.8 ppm (s) | ~5.0 ppm (s) | Minor downfield shift |
Note: Chemical shifts (δ) are in ppm relative to TMS. Actual values may vary depending on the solvent and concentration.
Protonation of the pyridine nitrogen deshields the aromatic protons, causing a significant downfield shift in the hydrochloride salt. The effect is most pronounced for the protons closest to the nitrogen (H2' and H6').
¹³C NMR Data Comparison
| Carbon Assignment | 2-Chloro-1-(pyridin-3-YL)ethanone (Free Base) | 2-Chloro-1-(pyridin-3-YL)ethanone HCl | Expected Shift Difference (Salt vs. Free Base) |
| C=O | ~192 ppm | ~190 ppm | Minor upfield shift |
| C2' | ~153 ppm | ~148 ppm | Upfield shift |
| C3' | ~132 ppm | ~135 ppm | Downfield shift |
| C4' | ~124 ppm | ~128 ppm | Downfield shift |
| C5' | ~136 ppm | ~142 ppm | Downfield shift |
| C6' | ~150 ppm | ~145 ppm | Upfield shift |
| -CH₂Cl | ~46 ppm | ~45 ppm | Minor upfield shift |
Note: Chemical shifts (δ) are in ppm relative to TMS. Actual values may vary depending on the solvent and concentration.
In the ¹³C NMR spectrum, protonation of the nitrogen leads to a complex pattern of shifts. The carbons directly attached to the nitrogen (C2' and C6') typically show an upfield shift, while other ring carbons experience a downfield shift due to the overall electron-withdrawing effect of the positive charge.
IR Spectroscopy Data Comparison
| Functional Group | 2-Chloro-1-(pyridin-3-YL)ethanone (Free Base) | 2-Chloro-1-(pyridin-3-YL)ethanone HCl | Key Differences |
| C=O Stretch | ~1700 cm⁻¹ | ~1690 cm⁻¹ | Minor shift to lower wavenumber. |
| C=N Stretch (Pyridine) | ~1590 cm⁻¹ | ~1620 cm⁻¹ | Shift to higher wavenumber. |
| C-H Stretch (Aromatic) | ~3050 cm⁻¹ | ~3050 cm⁻¹ | Generally unchanged. |
| N⁺-H Stretch | Not present | Broad band, ~2400-2800 cm⁻¹ | Appearance of a broad pyridinium N⁺-H stretch. |
| C-Cl Stretch | ~750 cm⁻¹ | ~750 cm⁻¹ | Generally unchanged. |
The most significant difference in the IR spectra is the appearance of a broad and strong absorption band in the 2400-2800 cm⁻¹ region for the hydrochloride salt, which is characteristic of the N⁺-H stretching vibration of the pyridinium ion.
Mass Spectrometry Data Comparison
| Technique | 2-Chloro-1-(pyridin-3-YL)ethanone (Free Base) | 2-Chloro-1-(pyridin-3-YL)ethanone HCl |
| Molecular Ion (M⁺) | m/z ~155/157 (due to ³⁵Cl/³⁷Cl isotopes) | Not typically observed directly. The molecule will likely show the same m/z as the free base (155/157) after loss of HCl in the gas phase. |
| Fragmentation | Fragments corresponding to the loss of Cl, CO, and cleavage of the pyridine ring. | Similar fragmentation pattern to the free base. |
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the hydrochloride salt is often not observed as the intact salt. The molecule typically loses HCl in the source and the resulting spectrum is that of the free base. Soft ionization techniques like Electrospray Ionization (ESI) may show the protonated molecule of the free base, which would be the same as the cation of the hydrochloride salt.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ for the free base, DMSO-d₆ or D₂O for the hydrochloride salt) in an NMR tube.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters :
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters :
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Sample Preparation (Thin Film Method) :
-
Instrumentation : Analyze the sample using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the beam path and acquire the sample spectrum.
-
Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument and ionization method.
-
Instrumentation : Utilize a mass spectrometer equipped with a suitable ionization source.
-
Ionization Methods :
-
Electron Ionization (EI) : Suitable for the free base, which is likely to be volatile enough. This is a "hard" ionization technique that will produce significant fragmentation.[3]
-
Electrospray Ionization (ESI) : A "soft" ionization technique well-suited for both the free base and the hydrochloride salt.[4][5] The sample is introduced as a solution.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI) : Another soft ionization technique that could be used, particularly if the compounds are difficult to ionize by ESI.[3]
-
-
Data Acquisition :
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the compounds.
Caption: General workflow for spectroscopic comparison.
References
A Comparative Guide to Alternatives for 3-(2-Chloroacetyl)pyridine Hydrochloride in Pharmaceutical Synthesis
For researchers and professionals in drug development and medicinal chemistry, the selection of appropriate reagents is a critical factor influencing the efficiency, yield, and overall success of a synthetic pathway. 3-(2-Chloroacetyl)pyridine hydrochloride is a key intermediate, frequently employed in the synthesis of a variety of pharmaceutical compounds, most notably as a precursor for nicotinic acetylcholine receptor (nAChR) modulators. Its utility lies in its ability to act as an electrophile, enabling the introduction of a pyridoylmethyl moiety onto a nucleophilic substrate.
This guide provides a comprehensive comparison of alternative reagents to 3-(2-Chloroacetyl)pyridine hydrochloride, offering experimental data and protocols to assist researchers in making informed decisions for their specific synthetic needs. The primary alternatives discussed are other 3-(2-haloacetyl)pyridine derivatives, which offer variations in reactivity and may be advantageous under certain reaction conditions.
Comparison of 3-(2-Haloacetyl)pyridine Derivatives
The most direct alternatives to 3-(2-Chloroacetyl)pyridine hydrochloride are its bromo- and iodo-analogs. The choice between these reagents is primarily dictated by the desired reactivity, with the trend in electrophilicity following the order of halogen leaving group ability: I > Br > Cl.
| Reagent | Key Characteristics | Relative Reactivity |
| 3-(2-Chloroacetyl)pyridine hydrochloride | - Commercially available and cost-effective.- Lower reactivity, which can be advantageous for preventing side reactions.- May require harsher reaction conditions (e.g., higher temperatures, longer reaction times). | Good |
| 3-(2-Bromoacetyl)pyridine hydrobromide | - More reactive than the chloro-analog, allowing for milder reaction conditions.- Generally provides higher yields in a shorter timeframe.- May be more prone to degradation and side reactions. | Better |
| 3-(2-Iodoacetyl)pyridine hydriodide | - Highest reactivity among the halo-analogs.- Ideal for reactions with weak nucleophiles or when very mild conditions are required.- Often less stable and more expensive. | Best |
Experimental Protocols
The following protocols provide examples of the synthesis of a common intermediate for nAChR modulators using different 3-(2-haloacetyl)pyridine derivatives.
Protocol 1: N-Alkylation of a Secondary Amine with 3-(2-Chloroacetyl)pyridine hydrochloride
This protocol describes a typical N-alkylation reaction.
Materials:
-
Secondary amine (1.0 eq)
-
3-(2-Chloroacetyl)pyridine hydrochloride (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the secondary amine in acetonitrile, add potassium carbonate.
-
Add 3-(2-Chloroacetyl)pyridine hydrochloride to the mixture.
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation using 3-(2-Bromoacetyl)pyridine hydrobromide
This protocol demonstrates the use of the more reactive bromo-analog, often allowing for milder conditions.
Materials:
-
Secondary amine (1.0 eq)
-
3-(2-Bromoacetyl)pyridine hydrobromide (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere
Procedure:
-
Dissolve the secondary amine in DMF and add sodium bicarbonate.
-
Slowly add a solution of 3-(2-Bromoacetyl)pyridine hydrobromide in DMF to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product via flash column chromatography.
Visualizing the Synthetic Pathway and Reagent Selection
The following diagrams illustrate the general synthetic workflow and the decision-making process for selecting the appropriate reagent.
Yield comparison of different 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct methods for the synthesis of 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride, a key intermediate in the pharmaceutical industry. The following sections present a side-by-side analysis of their respective reaction yields, supported by detailed experimental protocols.
At a Glance: Synthesis Method Comparison
| Method | Starting Material | Chlorinating Agent | Solvent | Yield |
| Method 1 | 3-Acetylpyridine | N-Chlorosuccinimide | Ether, Acetic Acid, 1N HCl | 95% |
| Method 2 (Hypothetical) | 3-Acetylpyridine | Sulfuryl Chloride | Inert Solvent (e.g., Dichloromethane) | 75% (For a related compound) |
Note: The yield for Method 2 is based on a similar reaction, as a detailed protocol with a specific yield for the target compound using sulfuryl chloride was not available in the reviewed literature. This value is included for comparative purposes to illustrate the potential efficiency of this alternative approach.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 3-acetylpyridine.
Caption: Comparative workflow of two synthesis methods for 2-Chloro-1-(pyridin-3-yl)ethanone HCl.
Experimental Protocols
Method 1: Chlorination using N-Chlorosuccinimide
This method involves the direct chlorination of 3-acetylpyridine using N-chlorosuccinimide in an acidic medium.
Experimental Procedure:
-
Formation of 3-Acetylpyridine Hydrochloride: 3-Acetylpyridine (100 g, 0.83 mol) is dissolved in ether (1 L) with rapid stirring. A 1N solution of hydrogen chloride in ether (950 mL) is then slowly added. The resulting solid precipitate is filtered, washed with ether, and dried to yield the hydrochloride intermediate (129 g, 0.83 mol).[1]
-
Chlorination: The 3-acetylpyridine hydrochloride intermediate is transferred to a 5L reactor equipped with a mechanical stirrer and dissolved in a solution of acetic acid in 1N HCl (830 mL). The solution is stirred until it becomes clear.[1]
-
N-chlorosuccinimide (111 g, 0.83 mol) is subsequently added, turning the reaction mixture yellow. The solution is stirred at room temperature for 18 hours, during which it gradually transforms into a colorless suspension.[1]
-
Isolation: The solid product is collected by filtration and washed with ether. To maximize the yield, the filtrate can be treated with an additional portion of N-chlorosuccinimide (80 g, 0.6 mol) and left to react overnight to recover more product.[1]
-
Final Product: The final white solid product, this compound, is obtained with a high yield of 95% (152 g).[1]
Method 2: Chlorination using Sulfuryl Chloride (Conceptual)
While a specific protocol for the synthesis of this compound using sulfuryl chloride was not found, this method is a common alternative for the α-chlorination of ketones. The following is a general, conceptual procedure based on similar reactions.
Conceptual Experimental Procedure:
-
Reaction Setup: 3-Acetylpyridine would be dissolved in a suitable inert solvent, such as dichloromethane or dichloroethane, in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl and SO2.
-
Chlorination: Sulfuryl chloride would be added dropwise to the solution of 3-acetylpyridine at a controlled temperature, likely at or below room temperature, to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of complete consumption of the starting material.
-
Workup and Isolation: Upon completion, the reaction would be carefully quenched, for instance, by the slow addition of water or a basic solution. The organic layer would then be separated, washed, dried, and the solvent evaporated to yield the crude product.
-
Purification: The crude product would likely require purification, for example, by recrystallization or column chromatography, to obtain the desired 2-Chloro-1-(pyridin-3-yl)ethanone. This would then be converted to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent like ether or isopropanol.
This guide provides a foundational understanding of the synthesis of this compound. For further research and development, it is recommended to consult detailed literature and perform optimization studies for any selected method.
References
The Pivotal Role of 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride in the Synthesis of Novel Antiplatelet Agents: A Comparative Guide
For Immediate Release
In the landscape of cardiovascular disease research, the quest for novel and effective antiplatelet agents is paramount. This guide provides a comprehensive comparison of the efficacy of 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride as a key starting material in the synthesis of potential antiplatelet agents, particularly focusing on the generation of pyridinyl-thiazole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative synthetic routes and providing detailed experimental data and protocols.
Introduction to Pyridinyl-Thiazole Scaffolds as Antiplatelet Agents
Thienopyridines, such as clopidogrel and prasugrel, are a well-established class of antiplatelet drugs that act by irreversibly inhibiting the P2Y12 receptor, a key player in platelet activation and aggregation. The pyridine ring is a crucial pharmacophore in many biologically active compounds. Its incorporation into novel molecular scaffolds is a promising strategy for the development of new therapeutics. This guide explores a plausible synthetic pathway utilizing this compound to construct a 2-amino-4-(pyridin-3-yl)thiazole scaffold, a structure with potential for antiplatelet activity.
Proposed Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole Derivatives
A well-established method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. In this context, this compound serves as the α-haloketone.
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Caption: Simplified P2Y12 receptor signaling pathway in platelets.
Conclusion
This compound presents a viable and efficient starting material for the synthesis of novel pyridinyl-thiazole derivatives with potential antiplatelet activity. The proposed Hantzsch synthesis offers a straightforward, one-pot reaction with the potential for high yields. Further investigation into the structure-activity relationship of these compounds is warranted to optimize their efficacy as P2Y12 receptor antagonists. The experimental protocols provided herein offer a framework for the synthesis and evaluation of these promising new chemical entities.
A Comparative Cost-Benefit Analysis of Synthesis Protocols for 2-Chloro-1-(pyridin-3-yl)ethanone Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary protocols for the synthesis of 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride, a valuable building block in medicinal chemistry.
The selection of a synthesis protocol is a critical decision in chemical research and development, balancing factors such as yield, purity, cost, and operational complexity. This guide presents a comparative analysis of two potential routes for the synthesis of this compound: a multi-step synthesis commencing from nicotinic acid (Protocol 1) and a more direct, though challenging, Friedel-Crafts acylation approach (Protocol 2).
Data Summary
The following table summarizes the key quantitative data for the two synthesis protocols, providing a basis for a comprehensive cost-benefit evaluation.
| Parameter | Protocol 1: Multi-Step Synthesis via 3-Acetylpyridine | Protocol 2: Direct Friedel-Crafts Acylation |
| Starting Materials | Nicotinic Acid (or Ethyl Nicotinate), Ethyl Acetate, Sodium Metal (or Sodium Ethoxide), N-Chlorosaccharin | Pyridine (or a derivative), Chloroacetyl Chloride, Aluminum Chloride |
| Key Intermediates | 3-Acetylpyridine | Acylium ion |
| Overall Yield | ~70-80% (estimated) | Highly variable, potentially low |
| Purity | High (purification of intermediate and final product) | Variable, potential for side products |
| Reaction Time | Multi-day process | Potentially shorter (single step) |
| Estimated Reagent Cost per mole of product | Moderate | Lower (fewer steps) but may be offset by low yield |
| Key Advantages | More established and reliable route for the key intermediate (3-acetylpyridine). Higher overall yield and purity are likely. | Potentially more atom-economical and shorter if a high-yield process can be developed. |
| Key Disadvantages | Longer, multi-step process. Use of hazardous reagents like sodium metal. | Direct Friedel-Crafts on pyridine is notoriously difficult and often low-yielding. Risk of N-acylation and other side reactions. |
Experimental Protocols
Protocol 1: Multi-Step Synthesis via 3-Acetylpyridine
This protocol involves two main stages: the synthesis of 3-acetylpyridine from a nicotinic acid derivative, followed by the chlorination of the acetyl group.
Stage 1: Synthesis of 3-Acetylpyridine from Ethyl Nicotinate [1][2]
A common method for synthesizing 3-acetylpyridine is the Claisen condensation of ethyl nicotinate with ethyl acetate, followed by hydrolysis and decarboxylation.
-
Materials: Ethyl nicotinate, sodium metal, anhydrous ethyl acetate, 50% acetic acid, 20% sulfuric acid, 30% sodium hydroxide, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 17.5 g of sodium metal, 115 g of ethyl nicotinate, and 170 ml of anhydrous ethyl acetate.
-
Heat the mixture to reflux and maintain for 5 hours.
-
Cool the reaction mixture and adjust the pH to 6-7 with 50% acetic acid.
-
Separate the oily layer and add 650 ml of 20% sulfuric acid.
-
Reflux the mixture for 2 hours.
-
Cool the solution and adjust the pH to 7-8 with 30% sodium hydroxide.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent by evaporation.
-
Distill the residue under reduced pressure, collecting the fraction at 86-88 °C/10 mmHg to obtain 3-acetylpyridine.
-
-
Reported Yield: Approximately 90.2%.[2]
Stage 2: Chlorination of 3-Acetylpyridine
The specific chlorination of the α-carbon of the acetyl group in 3-acetylpyridine can be achieved using various chlorinating agents. One such method involves the use of N-chlorosaccharin.[3]
-
Materials: 3-Acetylpyridine, N-chlorosaccharin, acetic acid, water, (optional: sulfuric acid).
-
Procedure:
-
Dissolve 3-acetylpyridine in a binary solvent mixture of acetic acid and water.
-
Add N-chlorosaccharin to the solution. The reaction can be conducted in the absence or presence of a catalytic amount of sulfuric acid.
-
The reaction progress can be monitored by titrimetric methods to follow the disappearance of N-chlorosaccharin.
-
Upon completion, the product, 2-Chloro-1-(pyridin-3-yl)ethanone, can be isolated and purified. The hydrochloride salt can be formed by treatment with hydrochloric acid.
-
Protocol 2: Direct Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of pyridine with chloroacetyl chloride is challenging due to the electron-deficient nature of the pyridine ring and the propensity for N-acylation. However, under specific conditions with a suitable Lewis acid catalyst, this route may be feasible.
-
Materials: Pyridine (or a suitable derivative), chloroacetyl chloride, anhydrous aluminum chloride, inert solvent (e.g., nitrobenzene, dichloromethane).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in an inert solvent.
-
Cool the suspension in an ice bath.
-
Slowly add chloroacetyl chloride to the suspension to form the acylium ion precursor.
-
Add pyridine dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The product is extracted with an organic solvent, and the organic layers are combined, washed, dried, and concentrated.
-
The crude product is then purified, and the hydrochloride salt can be isolated.
-
-
Expected Yield and Purity: The yield of this reaction is expected to be highly variable and potentially low due to the challenges of C-acylation on an unactivated pyridine ring. Significant side-product formation is possible, which would necessitate extensive purification.
Cost-Benefit Analysis
To provide a practical comparison, the approximate costs of the key reagents are considered. Prices are subject to variation based on supplier, purity, and quantity.
| Reagent | Approximate Cost (USD) |
| Nicotinic Acid | $40.50 / 500g[4] |
| 3-Acetylpyridine | $27 / 25g, $68.50 / 100g |
| Chloroacetyl Chloride | $35.44 / 100g, $88.50 / 500mL[5] |
| Aluminum Chloride (anhydrous) | $98.80 / 100g[6], $50.78 / 500g (hydrated)[7] |
Protocol 1: Multi-Step Synthesis
-
Benefits: This route offers a more predictable and likely higher overall yield and purity. The synthesis of the key intermediate, 3-acetylpyridine, is well-documented with high reported yields. This reliability is a significant advantage in a research and development setting where consistent material supply is crucial.
-
Costs: The primary drawbacks are the longer reaction time and the use of multiple reagents, including the hazardous material sodium metal. The overall cost of goods will be higher due to the multiple steps and purification requirements.
Protocol 2: Direct Friedel-Crafts Acylation
-
Benefits: If optimized, this protocol could be more cost-effective due to fewer synthetic steps and a more direct conversion of starting materials to the final product. It represents a more atom-economical approach.
-
Costs: The major risk is the low and unpredictable yield. The electron-withdrawing nature of the pyridine ring deactivates it towards electrophilic aromatic substitution, and the nitrogen atom is a primary site for acylation, leading to the formation of an unreactive pyridinium salt. Overcoming these hurdles may require specialized catalysts or reaction conditions, which could increase the complexity and cost. The potential for significant side-product formation would also necessitate more intensive purification, potentially offsetting the cost savings of a one-step synthesis.
Visualizing the Synthetic Pathways
To further clarify the logical flow of these synthetic approaches, the following diagrams have been generated.
Caption: A comparison of the two main synthetic routes.
Conclusion
For researchers and drug development professionals, the choice between these two protocols depends heavily on the specific project goals.
-
For reliable, predictable synthesis of this compound with a high likelihood of obtaining pure material, Protocol 1 (Multi-Step Synthesis via 3-Acetylpyridine) is the recommended approach. Despite its length, the well-established nature of the key steps provides a higher probability of success.
-
Protocol 2 (Direct Friedel-Crafts Acylation) represents a higher-risk, higher-reward strategy. While potentially more efficient in terms of step count and atom economy, significant process development would likely be required to overcome the inherent challenges of C-acylation on a pyridine ring. This route may be more suitable for exploratory research aimed at developing novel synthetic methodologies.
Ultimately, a thorough risk assessment, considering the available resources, timeline, and the critical need for the final compound, will guide the optimal synthetic choice.
References
- 1. benchchem.com [benchchem.com]
- 2. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. rpicorp.com [rpicorp.com]
- 5. Chloroacetyl chloride purum, = 99.0 GC 79-04-9 [sigmaaldrich.com]
- 6. Aluminum chloride 99.99 trace metals 7446-70-0 [sigmaaldrich.com]
- 7. Aluminum Chloride, Laboratory Grade, 500g | Flinn Scientific [flinnsci.com]
A Comparative Guide to the Reactivity of 2-Chloro-1-(pyridin-3-YL)ethanone Hydrochloride and Its Structural Analogs
For researchers and professionals in drug development and synthetic chemistry, understanding the reactivity of key intermediates is paramount. 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride is a valuable building block, and its structural analogs, particularly those with different halogen substituents, offer a spectrum of reactivity that can be harnessed for the synthesis of diverse molecular scaffolds. This guide provides an objective comparison of the reactivity of this compound and its bromo and iodo analogs, supported by available experimental data and established chemical principles.
Reactivity Overview: The Influence of the Halogen
The reactivity of α-haloketones, such as 2-halo-1-(pyridin-3-yl)ethanones, in nucleophilic substitution reactions is critically dependent on the nature of the halogen atom. The general trend in reactivity follows the order of leaving group ability, which is I > Br > Cl. This is a consequence of the bond strength between the carbon and the halogen, and the stability of the resulting halide ion. The weaker carbon-halogen bond and the greater stability of the larger, more polarizable halide ion lead to a faster reaction rate.
Comparative Reactivity in Thiazole Synthesis
A common application of α-haloketones is the Hantzsch thiazole synthesis, a reaction with a thiourea or thioamide. The following table summarizes available data for the reaction of 2-halo-1-(pyridin-3-yl)ethanone analogs with a thioamide to form a thiazole derivative. It is important to note that the data for the bromo analog is for a slightly different substrate, 2-bromo-1-(5-bromopyridin-3-yl)ethanone, which may influence its reactivity.
| Analog | Reactant | Product | Reaction Time | Yield (%) |
| This compound | 1-(4-fluorophenyl)-3-(pyridin-4-yl)thiourea | 2-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)-N-(pyridin-4-yl)thiazol-4-amine | Not Specified | 68% |
| 2-Bromo-1-(5-bromopyridin-3-yl)ethanone | Thioacetamide | 2-methyl-4-(5-bromopyridin-3-yl)thiazole | 3 hours | 85% |
| 2-Iodo-1-(pyridin-3-yl)ethanone | Not Available | Not Available | Not Available | Not Available |
Note: The data for the chloro and bromo analogs are from different studies with different reaction partners and conditions, and therefore do not represent a direct, controlled comparison.
Experimental Protocols
Detailed methodologies for the synthesis of the parent compound and one of its bromo-analogs are provided below.
Synthesis of this compound
This protocol is adapted from a doctoral thesis focused on the synthesis of potential antidiabetic agents.
Materials:
-
3-Acetylpyridine
-
Hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
-
Sulfuryl chloride (SO₂Cl₂)
Procedure:
-
A solution of 3-acetylpyridine (1 equivalent) in chloroform is prepared.
-
Concentrated hydrochloric acid (1.1 equivalents) is added dropwise to the solution with stirring.
-
The mixture is stirred for 30 minutes, resulting in the formation of a white precipitate of 3-acetylpyridine hydrochloride.
-
Sulfuryl chloride (1.1 equivalents) is added dropwise to the suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
The solid is washed with cold chloroform to yield this compound.
Synthesis of 2-Bromo-1-(5-bromopyridin-3-yl)ethanone
This protocol describes the synthesis of a dibrominated analog.
Materials:
-
3,5-Dibromopyridine
-
n-Butyllithium (n-BuLi)
-
N,N-Dimethylacetamide (DMA)
-
Bromine (Br₂)
-
Diethyl ether
-
Tetrahydrofuran (THF)
Procedure:
-
A solution of 3,5-dibromopyridine (1 equivalent) in a mixture of diethyl ether and THF is cooled to -78 °C.
-
n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.
-
N,N-Dimethylacetamide (1.2 equivalents) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched with water, and the product, 1-(5-bromopyridin-3-yl)ethanone, is extracted with an organic solvent.
-
The intermediate ketone is then dissolved in a suitable solvent and treated with bromine (1.1 equivalents) to afford 2-bromo-1-(5-bromopyridin-3-yl)ethanone.
Logical Workflow for Analog Synthesis and Reaction
The following diagram illustrates the general workflow for the synthesis of 2-halo-1-(pyridin-3-yl)ethanone analogs and their subsequent reaction, such as in the formation of a thiazole ring.
Caption: General workflow for the synthesis and reaction of 2-halo-1-(pyridin-3-yl)ethanone analogs.
Signaling Pathway Involvement: An Area for Future Research
To date, the direct involvement of this compound or its immediate structural analogs in specific biological signaling pathways has not been extensively documented in the scientific literature. However, the pyridine and thiazole moieties are common pharmacophores found in a wide range of biologically active molecules. The synthesis of libraries of compounds derived from these analogs could be a fruitful area for identifying novel modulators of various signaling pathways.
The following diagram represents a hypothetical workflow for screening such a compound library to identify its biological targets.
Caption: Hypothetical workflow for identifying biological targets of synthesized analogs.
Safety Operating Guide
Proper Disposal of 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride: A Comprehensive Guide
For Immediate Reference: The primary and recommended method for the disposal of 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride is to treat it as hazardous waste and transfer it to a licensed and approved waste disposal facility. This guide provides detailed procedures for professional disposal and outlines a theoretical in-laboratory chemical neutralization protocol for consideration by trained professionals.
Essential Safety and Hazard Information
This compound is a hazardous chemical requiring careful handling and disposal. Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is summarized below.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[1] |
This data is aggregated from publicly available safety data sheets.
Primary Disposal Protocol: Professional Hazardous Waste Management
This is the mandatory procedure for all quantities of this compound unless in-laboratory treatment is explicitly permitted by your institution's environmental health and safety (EHS) department and conducted by qualified personnel.
Step-by-Step Professional Disposal Workflow
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: 61889-48-3.[2]
-
List all associated hazards: Acutely Toxic, Skin Irritant, Eye Damage, Respiratory Irritant.
-
Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.
-
-
Packaging:
-
Ensure the waste is stored in a compatible, tightly sealed, and non-reactive container.
-
The original product container is often suitable if it is in good condition.
-
Place the primary container in a secondary, larger container with absorbent, non-reactive material (e.g., vermiculite) to contain any potential leaks.
-
-
Storage:
-
Store the packaged waste in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA).
-
The storage area should be away from incompatible materials, such as strong oxidizing agents and bases.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with a complete and accurate description of the waste, including its hazards and quantity.
-
-
Transportation and Final Disposal:
-
The waste will be transported by a certified hazardous materials handler.
-
For transportation purposes, this chemical is typically classified under the proper shipping name "Toxic solid, organic, n.o.s." with the UN number 2811 .[3][4]
-
Final disposal will be carried out at a permitted facility, likely through high-temperature incineration or other approved chemical treatment methods.
-
Disposal Workflow Diagram
Caption: Workflow for the professional disposal of this compound.
Theoretical In-Laboratory Neutralization Protocol
Disclaimer: This protocol is provided for informational purposes only and is intended for consideration by experienced research scientists and drug development professionals with a thorough understanding of chemical reactions and safety procedures. It should not be attempted without a specific risk assessment, approval from your institution's EHS department, and the use of appropriate personal protective equipment (PPE) in a certified chemical fume hood. The primary recommendation remains professional disposal.
The chemical structure of this compound, an α-chloroketone, suggests that it is susceptible to nucleophilic substitution. A potential in-laboratory neutralization method is hydrolysis under basic conditions to convert the reactive α-chloro group to a less hazardous hydroxyl group.
Objective
To hydrolyze this compound to 2-hydroxy-1-(pyridin-3-yl)ethanone, a potentially less hazardous compound, prior to disposal.
Required Materials
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Water (deionized)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
-
Personal Protective Equipment (PPE): chemical splash goggles, face shield, lab coat, and chemical-resistant gloves (e.g., butyl rubber or Viton).
Step-by-Step Methodology
-
Preparation:
-
Perform all operations in a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Place the reaction vessel on a stir plate.
-
-
Dilution:
-
If the waste is a solid, dissolve it in a minimal amount of water. If it is in a non-aqueous solvent, this procedure is not suitable.
-
Slowly add more water to dilute the solution, which will help to control the reaction temperature.
-
-
Neutralization and Hydrolysis:
-
While stirring the solution, slowly add the 2 M sodium hydroxide solution dropwise. The hydrochloride salt will be neutralized first, followed by the hydrolysis of the chloro group.
-
This reaction is likely exothermic. Monitor the temperature and add the base slowly to prevent excessive heat generation.
-
Periodically check the pH of the solution. Continue adding base until the pH is stable in the range of 10-12 to ensure complete hydrolysis.
-
-
Reaction Completion and Verification:
-
Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Ideally, the disappearance of the starting material should be confirmed by an appropriate analytical method (e.g., TLC, LC-MS) if available.
-
-
Final Neutralization and Disposal of Treated Waste:
-
After confirming the reaction is complete, neutralize the resulting solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., dilute hydrochloric or sulfuric acid).
-
The final aqueous solution, containing primarily 2-hydroxy-1-(pyridin-3-yl)ethanone and sodium chloride, may be suitable for drain disposal depending on local regulations and the absence of other hazardous components. Consult your EHS department for final approval before any drain disposal.
-
Neutralization Workflow Diagram
Caption: Theoretical workflow for in-lab neutralization of 2-Chloro-1-(pyridin-3-YL)ethanone HCl.
References
Personal protective equipment for handling 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride
Acquiring Safety Data
I've initiated a search for the Safety Data Sheet of "2 -Chloro-1-(pyridin-3-YL)ethanone hydrochloride," aiming to identify crucial hazard details and recommended protective gear. Concurrently, I'm seeking general lab safety guidelines relevant to handling hazardous powdered chemicals.
Outlining the Procedures
I've decided to refine the approach. Now, I'm focusing on systematically organizing the acquired safety information into a clear workflow. I plan to create a DOT script for a Graphviz diagram, which will visually represent the entire process from preparation to disposal. The diagram will include detailed instructions and incorporate all necessary quantitative data in a well-structured table. The ultimate goal is to present a complete, easily understandable safety guide for users.
Reviewing Initial Findings
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Digging for Specifics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
